Tert-butyl (2-oxoazepan-3-yl)carbamate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNKAUJTJFUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373518 | |
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179686-45-4 | |
| Record name | tert-Butyl (2-oxoazepan-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxoazepan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Tert-butyl (2-oxoazepan-3-yl)carbamate?
A Technical Guide to the Physical Properties of Tert-butyl (2-oxoazepan-3-yl)carbamate
This document provides a comprehensive overview of the known physical and chemical properties of this compound, a molecule of interest in synthetic and medicinal chemistry. The information is compiled for researchers, scientists, and professionals in the field of drug development.
Chemical Identity
This compound is a carbamate-protected derivative of 3-amino-ε-caprolactam. It exists as two enantiomers, (R) and (S), as well as a racemic mixture.
-
IUPAC Name: tert-butyl N-(2-oxoazepan-3-yl)carbamate[1]
-
Chemical Structure:
Different stereoisomers are identified by distinct CAS numbers:
Physical Properties
A summary of the available physical property data for this compound is presented below. It is important to note that experimentally determined values for several key properties, such as melting point, boiling point, and density, are not consistently reported in publicly available literature. The tables include both experimentally available data and computationally predicted values.
Table 2.1: General and Experimentally Observed Properties
| Property | Value | Source |
| Appearance | White crystalline powder (inferred) | Based on similar compounds like tert-butyl carbamate.[8] |
| Purity | 95% - 97% | Commercial supplier data.[2][6] |
| Storage | Sealed in a dry environment at 2-8°C or room temperature. | Commercial supplier data.[2][6] |
Table 2.2: Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 0.7 - 1.2 | PubChem.[1][3] |
| Monoisotopic Mass | 228.14739250 Da | PubChem.[3] |
| Polar Surface Area | 67.4 Ų | PubChem.[3] |
| Rotatable Bond Count | 2 | PubChem.[3] |
| Hydrogen Bond Donor Count | 2 | PubChem.[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem.[3] |
Experimental Protocols
Given that this compound is a synthetic intermediate, a representative experimental protocol for the synthesis of a related tert-butyl carbamate is provided below. This procedure illustrates a common method for the introduction of the Boc (tert-butoxycarbonyl) protecting group.
General Synthesis of a tert-Butyl Carbamate
The following diagram outlines a generalized workflow for the synthesis of tert-butyl carbamates from a primary amine.
Caption: Generalized workflow for the synthesis of tert-butyl carbamates.
Detailed Experimental Methodology
The following is a representative procedure for the mono-Boc protection of a diamine, which can be adapted for the synthesis of the title compound from 3-amino-ε-caprolactam.
-
Reaction Setup:
-
A solution of the primary amine (1 equivalent) is prepared in a suitable solvent such as absolute ethanol or acetonitrile in a round-bottomed flask equipped with a magnetic stirrer.
-
-
Addition of Reagent:
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) is added to the solution. The reaction mixture is stirred at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl carbamate.
-
Logical Relationships in Synthesis
The synthesis of a protected amine like this compound involves a logical sequence of steps to ensure selectivity and yield.
Caption: Logical flow of a chemical synthesis involving a protecting group.
References
- 1. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemable.net [chemable.net]
- 3. (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate - Lead Sciences [lead-sciences.com]
- 4. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 8. (S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 76944-95-1 [chemicalbook.com]
An In-depth Technical Guide to Tert-butyl (2-oxoazepan-3-yl)carbamate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic carbamate that serves as a critical building block in the synthesis of pharmacologically active compounds. This document details its chemical structure, stereochemistry, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and summarizes its key spectroscopic data. The guide also explores its significant role in drug development, particularly as a precursor in the synthesis of neurokinin (NK) receptor antagonists, exemplified by the development of DNK333.
Chemical Structure and Stereochemistry
This compound is a derivative of ε-caprolactam, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group at the 3-position of the azepan-2-one ring. The presence of a chiral center at the C3 position gives rise to two enantiomers: (S)-tert-butyl (2-oxoazepan-3-yl)carbamate and (R)-tert-butyl (2-oxoazepan-3-yl)carbamate. The specific stereoisomer used is crucial for the desired biological activity of the final drug molecule.
The chemical structure of this compound is as follows:
Caption: 2D representation of this compound.
The stereochemistry at the C3 position is designated as either (S) or (R), which is determined by the starting material and the synthetic route employed.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the table below. It is important to note that specific values such as melting point may vary slightly depending on the enantiomeric purity.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| CAS Number (Racemate) | 179686-45-4 | |
| CAS Number ((R)-enantiomer) | 106691-72-9 | [2] |
| CAS Number ((S)-enantiomer) | 76944-95-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons on the azepane ring would appear as a series of multiplets in the region of δ 1.5-3.5 ppm. The proton at the chiral center (C3) would likely appear as a multiplet around δ 4.0-4.5 ppm. The NH proton of the carbamate and the NH proton of the lactam would appear as broad singlets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons around δ 28 ppm. The carbonyl carbon of the carbamate would appear around δ 155 ppm, and the lactam carbonyl would be in the range of δ 170-175 ppm. The carbons of the azepane ring would resonate in the aliphatic region.
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate and the lactam around 3300 cm⁻¹. Strong carbonyl stretching bands for the carbamate and the lactam would be observed in the region of 1650-1750 cm⁻¹.
MS (Mass Spectrometry): The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is approximately 229.15.[1]
Experimental Protocols: Synthesis
The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of 3-amino-azepan-2-one, which can be derived from L-lysine or D-lysine. The following is a general protocol for the Boc-protection of 3-amino-azepan-2-one.
Objective: To synthesize this compound by the protection of the amino group of 3-amino-azepan-2-one with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(S)- or (R)-3-amino-azepan-2-one hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)- or (R)-3-amino-azepan-2-one hydrochloride (1.0 equivalent) in dichloromethane.
-
Basification: Add triethylamine (2.2 equivalents) to the solution at 0 °C and stir for 15-30 minutes to neutralize the hydrochloride and liberate the free amine.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.
Role in Drug Development and Medicinal Chemistry
This compound is a valuable chiral building block in the pharmaceutical industry due to the prevalence of the 3-amino-ε-caprolactam scaffold in various drug candidates. The Boc-protected form allows for selective chemical transformations at other positions of the molecule.
A prominent example of its application is in the synthesis of DNK333 , a potent dual antagonist of the neurokinin NK₁ and NK₂ receptors.[3] These receptors are involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Antagonists of these receptors have therapeutic potential for treating conditions such as asthma, inflammatory bowel disease, and certain psychiatric disorders.
The synthesis of DNK333 utilizes (R)-tert-butyl (2-oxoazepan-3-yl)carbamate as a key chiral intermediate to introduce the required stereochemistry into the final drug molecule. The overall synthetic strategy involves the deprotection of the Boc group to reveal the free amine, which is then coupled with other fragments to construct the complex structure of DNK333.
Experimental Workflow: Synthesis of a Neurokinin Receptor Antagonist Precursor
The following diagram illustrates a simplified workflow for the initial steps in the synthesis of a neurokinin receptor antagonist, highlighting the role of this compound.
Caption: Key steps in the synthesis of a neurokinin antagonist precursor.
Conclusion
This compound is a fundamentally important chiral intermediate in medicinal chemistry and drug development. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an ideal starting material for the synthesis of complex and stereospecific drug molecules. The example of its use in the synthesis of the dual neurokinin receptor antagonist DNK333 underscores its significance in the development of new therapeutics. This guide provides essential information for researchers and scientists working with this compound, from its basic properties and synthesis to its application in the creation of novel pharmaceuticals.
References
Spectroscopic and Synthetic Profile of Tert-butyl (2-oxoazepan-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the pivotal chemical intermediate, Tert-butyl (2-oxoazepan-3-yl)carbamate. Known for its role in the development of various pharmaceutical agents, a thorough understanding of its structural and synthetic characteristics is paramount. This document presents quantitative spectroscopic data in structured tables, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes.
Spectroscopic Data
The structural integrity of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for the racemic, (R), and (S) forms of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~4.20 | Multiplet | CH-NHBoc | |
| ~3.20 | Multiplet | CH₂-NH (lactam) | ||
| ~2.00-1.80 | Multiplet | CH₂ | ||
| ~1.70-1.50 | Multiplet | CH₂ | ||
| ~1.45 | Singlet | C(CH₃)₃ | ||
| ~1.40-1.20 | Multiplet | CH₂ | ||
| ¹³C NMR | ~175 | C=O (lactam) | ||
| ~156 | C=O (carbamate) | |||
| ~80 | C(CH₃)₃ | |||
| ~55 | CH-NHBoc | |||
| ~42 | CH₂-NH (lactam) | |||
| ~30 | CH₂ | |||
| ~29 | CH₂ | |||
| ~28 | C(CH₃)₃ | |||
| ~23 | CH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (carbamate and lactam) |
| ~2970, ~2930, ~2860 | Medium | C-H Stretch (aliphatic) |
| ~1710 | Strong, Sharp | C=O Stretch (carbamate) |
| ~1660 | Strong, Sharp | C=O Stretch (lactam amide) |
| ~1520 | Strong | N-H Bend (carbamate) |
| ~1160 | Strong | C-O Stretch (carbamate) |
Table 3: Mass Spectrometry (MS) Data for this compound [1]
| Adduct | Calculated m/z |
| [M+H]⁺ | 229.1547 |
| [M+Na]⁺ | 251.1366 |
| [M+K]⁺ | 267.1106 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
The synthesis of the parent compound, α-amino-ε-caprolactam, is a prerequisite for the preparation of its N-Boc protected form.
1. Synthesis of α-Amino-ε-caprolactam
A detailed procedure for the synthesis of α-amino-ε-caprolactam has been reported.[2] The process involves the cyclization of L-lysine hydrochloride in the presence of a base. The resulting α-amino-ε-caprolactam is then purified.
2. N-Boc Protection of α-Amino-ε-caprolactam
The protection of the primary amine of α-amino-ε-caprolactam with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. A general protocol is as follows:
-
To a solution of α-amino-ε-caprolactam in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water), add a base (e.g., triethylamine or sodium bicarbonate).
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against a background spectrum to generate the final transmittance or absorbance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducts.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic pathway to this compound.
Caption: Workflow for spectroscopic characterization.
References
Navigating the Solubility and Stability of Tert-butyl (2-oxoazepan-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Tert-butyl (2-oxoazepan-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its handling, storage, and application in drug development. While specific quantitative data for this compound is not extensively available in public literature, this guide extrapolates its likely characteristics based on the known behavior of similar carbamate-containing molecules and provides comprehensive protocols for its empirical determination.
Core Concepts: Solubility and Stability
The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a fundamental parameter that influences reaction kinetics, purification, and formulation. Similarly, its stability under different environmental conditions—such as temperature, pH, and light exposure—dictates its shelf-life and degradation pathways, which are crucial for ensuring product quality and safety.
While one patent indicates that this compound is soluble in water or DMSO at a concentration of at least 10mM, and it is used in reactions involving tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), a comprehensive solubility profile is not publicly documented.[1]
Predicted Solubility Profile
Based on the general properties of carbamates and the limited available information, a predicted qualitative solubility profile for this compound is presented below. It is imperative to experimentally verify these predictions.
| Solvent Class | Common Lab Solvents | Predicted Solubility |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely to be soluble, especially in DMSO and DMF.[1] |
| Polar Protic | Water, Methanol, Ethanol | Expected to have some solubility, potentially moderate.[1] |
| Non-Polar | Hexanes, Toluene | Predicted to have low to negligible solubility. |
| Ethers | Tetrahydrofuran (THF) | Likely to be soluble, as it's used in reactions with THF.[1] |
| Chlorinated | Dichloromethane (DCM) | Expected to have moderate to good solubility. |
Stability Considerations and Degradation Pathways
Carbamates are known to be susceptible to degradation under various conditions. The primary degradation pathway is hydrolysis of the carbamate linkage, which can be catalyzed by acidic or basic conditions.[2] Other potential degradation routes include thermal decomposition and photolysis.
Forced degradation studies are essential to identify potential degradants and establish the stability-indicating nature of analytical methods.[2]
Potential Degradation Pathways
The carbamate functional group in this compound is the most likely site of degradation.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Detailed methodologies are provided below for determining the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Caption: Workflow for equilibrium solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Sampling: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant.
-
Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a suitable membrane filter that does not adsorb the compound.[3]
-
Analysis: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: Perform the experiment in triplicate for each solvent.[4][5]
Protocol for Forced Degradation Study
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[2]
References
CAS number for (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate
An In-depth Technical Guide on (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate
CAS Number: 76944-95-1
This technical guide provides a comprehensive overview of (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental procedures and data presentation.
Chemical Identity and Properties
(S)-Tert-butyl (2-oxoazepan-3-yl)carbamate is a carbamate derivative containing a stereocenter at the 3-position of the azepan-2-one ring. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step organic syntheses.
| Property | Value | Source |
| CAS Number | 76944-95-1 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | White to off-white solid | |
| Chirality | (S)-enantiomer | [1] |
Synthesis and Experimental Protocol
The synthesis of (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate typically involves the protection of the amino group of (S)-3-amino-ε-caprolactam. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Synthesis of (S)-3-(tert-butoxycarbonylamino)-ε-caprolactam
A detailed experimental protocol for the Boc-protection of an amino lactam is described below. This procedure is adapted from established methods for the N-Boc protection of amino compounds.
Experimental Protocol:
-
Materials:
-
(S)-3-amino-ε-caprolactam hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of (S)-3-amino-ε-caprolactam hydrochloride (1.0 eq) in a mixture of dichloromethane and water at 0 °C is added sodium bicarbonate (2.2 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise to the stirred reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate.
-
Expected Yield: Yields for this type of reaction are typically in the range of 85-95%.
Characterization Data
The structure and purity of the synthesized compound are confirmed by various spectroscopic methods. The following table summarizes the expected characterization data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the protons of the azepane ring, and the NH proton of the carbamate. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azepane ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (lactam and carbamate), and C-N stretching. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Applications in Medicinal Chemistry and Drug Development
(S)-Tert-butyl (2-oxoazepan-3-yl)carbamate serves as a valuable chiral intermediate in the synthesis of various biologically active molecules. The azepan-2-one (ε-caprolactam) scaffold is present in a number of compounds with therapeutic potential. The Boc-protected amine allows for further synthetic modifications, making it a versatile building block for creating libraries of compounds for drug discovery.
The enantiopurity of this compound is critical, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.
Signaling Pathways and Experimental Workflows
As (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate is primarily a synthetic intermediate, it does not directly participate in signaling pathways. However, the molecules synthesized from it may target specific biological pathways. The general workflow for its utilization in drug discovery is depicted below.
References
Acknowledgment of Data Unavailability on Tert-butyl (2-oxoazepan-3-yl)carbamate Derivatives
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive and in-depth search of scientific literature and chemical databases, we must report a significant lack of publicly available information regarding the synthesis, biological activities, and structure-activity relationships (SAR) of Tert-butyl (2-oxoazepan-3-yl)carbamate derivatives. Our extensive investigation aimed to collate data for a detailed technical guide on the potential anticancer, antimicrobial, and anti-inflammatory activities of this specific class of compounds.
The search encompassed a wide range of queries, including specific biological activities, synthesis methods, and broader terms related to substituted azepan-2-ones and their carbamate derivatives. The primary findings of this exhaustive search are as follows:
-
Limited to Parent Compound: The majority of available information is restricted to the commercial availability of the parent compounds, namely (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate and (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, from various chemical suppliers. These sources provide basic chemical data such as CAS numbers, molecular formulas, and weights, but do not include any information on their biological properties or those of their derivatives.
-
Absence of Specific Research: We were unable to identify any peer-reviewed research articles, patents, or clinical trial data that specifically detail the synthesis of a series of this compound derivatives and the subsequent evaluation of their biological activities. This critical gap in the literature means that the quantitative data (e.g., IC50 values, minimum inhibitory concentrations), detailed experimental protocols for biological assays, and elucidated mechanisms of action or signaling pathways, which are essential for a technical guide, do not appear to be publicly documented.
-
Information on Related but Distinct Scaffolds: While our search did yield studies on other classes of carbamate and azepane-containing molecules with various biological activities, these compounds are structurally distinct from the this compound core. Extrapolating from these unrelated derivatives would be scientifically unsound and would not provide the specific, in-depth analysis requested for the target compound class. For instance, studies on lupeol-3-carbamate derivatives as potential antitumor agents and phenylthiazoles with a tert-butyl moiety for antimicrobial activity were found, but these do not share the 2-oxoazepan-3-yl)carbamate scaffold.
The absence of published research on the biological activities of this compound derivatives indicates that this may be a novel and unexplored area of medicinal chemistry. Consequently, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, without the foundational scientific research being available.
We understand the importance of having access to comprehensive technical information for advancing research and development. Should new studies on this class of compounds be published, we will endeavor to revisit this topic. We encourage researchers interested in this scaffold to consider undertaking foundational studies to synthesize and screen a library of these compounds to establish their potential therapeutic applications and delineate their structure-activity relationships.
Synonyms for Tert-butyl (2-oxoazepan-3-yl)carbamate such as L-(-)-3-N-Boc-amino-2-azepanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (2-oxoazepan-3-yl)carbamate, a chiral synthetic building block, holds significant importance in the fields of medicinal chemistry and drug development. Its rigid, seven-membered lactam structure, combined with the versatile Boc-protected amine, makes it a valuable intermediate for the asymmetric synthesis of complex molecules, including potent enzyme inhibitors. This technical guide provides an in-depth overview of its chemical identity, synthesis, and applications, with a focus on experimental details and data for researchers in the field.
Chemical Identity and Synonyms
This compound is a carbamate derivative of 3-amino-ε-caprolactam. Due to its chirality at the C3 position of the azepanone ring, it exists as two enantiomers, (S) and (R). The (S)-enantiomer is frequently referred to by several synonyms in the scientific literature and commercial catalogs.
Table 1: Synonyms and Chemical Identifiers
| Systematic Name | This compound |
| Common Synonyms | L-(-)-3-N-Boc-amino-2-azepanone, (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, L-(-)-N-a-Boc-Amino-ε-caprolactam, Carbamic acid, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-, 1,1-dimethylethyl ester |
| CAS Number | 76944-95-1 ((S)-enantiomer)[1], 106691-72-9 ((R)-enantiomer)[2] |
| Molecular Formula | C₁₁H₂₀N₂O₃[3] |
| Molecular Weight | 228.29 g/mol [3] |
| IUPAC Name | tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. While various strategies for the synthesis of related Boc-protected amino lactams have been reported, a common approach involves the protection of a chiral amino acid precursor followed by cyclization.
General Experimental Protocol: Boc Protection of an Amino Lactam
This protocol outlines the general steps for the N-tert-butyloxycarbonylation of an amino lactam, a key step in the synthesis of the title compound.
Materials:
-
Amino lactam hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolution: The amino lactam hydrochloride is suspended in the chosen organic solvent (e.g., DCM).
-
Basification: Triethylamine (approximately 2.2 equivalents) is added to the suspension, and the mixture is stirred until a clear solution is obtained.
-
Boc Protection: Di-tert-butyl dicarbonate (typically 1.1 equivalents) is added to the solution. The reaction mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Table 2: Representative Spectroscopic Data for Boc-Protected Amines
| Spectroscopic Technique | Key Features and Representative Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z | Reference |
| ¹H NMR | tert-butyl group: singlet around 1.4-1.5 ppm (9H); N-H proton: broad singlet between 6.0-11.0 ppm. | [4] |
| ¹³C NMR | tert-butyl carbons: signals around 28 ppm and 80 ppm. | [4] |
| FT-IR | N-H stretch: ~3300 cm⁻¹; C=O stretch (carbamate): ~1680-1720 cm⁻¹; C=O stretch (lactam): ~1640-1670 cm⁻¹. | [4] |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ or other adducts corresponding to the calculated molecular weight. | [4] |
Applications in Drug Development
This compound serves as a crucial chiral intermediate in the synthesis of several pharmaceutical agents. Its primary utility lies in providing a stereochemically defined scaffold for the construction of more complex molecules.
One notable application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. The chiral 3-amino-azepan-2-one core is a key structural motif in some DPP-4 inhibitors.
Furthermore, this compound and its derivatives are utilized in the development of Janus kinase (JAK) inhibitors, which are targeted therapies for autoimmune diseases and certain cancers. The rigid seven-membered ring can serve as a scaffold to orient functional groups in a precise three-dimensional arrangement for optimal binding to the target enzyme.
Logical Workflow for the Utilization of this compound in Drug Synthesis
The following diagram illustrates a generalized workflow for the incorporation of this chiral building block into a target drug molecule.
This workflow highlights the key steps where the Boc-protected amine is deprotected to allow for subsequent coupling reactions, ultimately leading to the final active pharmaceutical ingredient.
Conclusion
This compound and its enantiomers are indispensable chiral building blocks in modern medicinal chemistry. Their synthesis, while requiring careful stereocontrol, provides access to a versatile scaffold for the development of novel therapeutics. The detailed understanding of its chemical properties, synthetic routes, and applications is crucial for researchers and scientists aiming to leverage this valuable compound in their drug discovery and development endeavors. The provided experimental guidelines and workflow offer a foundational understanding for the practical application of this important chemical entity.
References
- 1. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate - Lead Sciences [lead-sciences.com]
- 3. Tert-butyl (7-oxoazepan-3-YL)carbamate | C11H20N2O3 | CID 71304738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Commercial Landscape and Synthetic Pathways of Tert-butyl (2-oxoazepan-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for tert-butyl (2-oxoazepan-3-yl)carbamate, a key chiral building block in medicinal chemistry. This document serves as a practical resource for sourcing this compound and understanding its preparation for research and development applications.
Commercial Availability
This compound is commercially available from a variety of suppliers, primarily as its (R)- and (S)-enantiomers. The racemic form is less commonly listed. The following table summarizes the offerings from several key suppliers. Please note that pricing and stock status are subject to change and should be verified on the suppliers' websites.
| Supplier | Product Name | Enantiomer | CAS Number | Purity | Available Quantities |
| Manchester Organics | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | (R) | 106691-72-9 | Inquire | Inquire |
| Lead Sciences | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | (R) | 106691-72-9 | 95% | Inquire |
| BLDpharm | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | (R) | 106691-72-9 | 95% | Inquire |
| Chemable | (R)-tert-butyl 2-oxoazepan-3-ylcarbamate | (R) | 106691-72-9 | Inquire | Inquire |
| Dana Bioscience | (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | (R) | 106691-72-9 | Inquire | Inquire |
| Orion Científica (distributor for Laibo Chem) | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate | (S) | 76944-95-1 | Inquire | 100mg, 250mg, 5g, 25g |
| CymitQuimica | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate | (S) | 76944-95-1 | 97% | 1g, 5g, 25g |
| Sunway Pharm Ltd | This compound | Racemic | 179686-45-4 | Inquire | Inquire |
Synthetic Approaches: Experimental Protocols
Stage 1: Synthesis of 3-Amino-ε-caprolactam (Hypothetical)
The synthesis of the chiral 3-amino-ε-caprolactam is a critical step. A plausible retro-synthetic approach would start from a suitable chiral amino acid derivative. For instance, a chiral derivative of glutamic acid could be elaborated through ring formation and functional group manipulations to yield the desired chiral 3-amino-ε-caprolactam.
Stage 2: N-Boc Protection of 3-Amino-ε-caprolactam
This procedure is a standard method for introducing the Boc protecting group onto a primary or secondary amine.
Materials:
-
3-Amino-ε-caprolactam (either (R)- or (S)-enantiomer)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water and an organic solvent)
-
A base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))
Procedure:
-
Dissolution: Dissolve 3-amino-ε-caprolactam (1.0 eq) in the chosen solvent. If using a biphasic system, dissolve the amine in the aqueous phase with the base.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 eq) either neat or as a solution in the same organic solvent. The reaction is typically performed at room temperature, although cooling may be necessary for highly reactive amines.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
If a single organic solvent was used, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acidic solution (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.
-
If a biphasic system was used, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Logical Workflow for Sourcing and Application
The following diagram illustrates a typical workflow for a research organization, from identifying the need for this compound to its application in a research project.
Caption: Workflow from sourcing to research application.
Signaling Pathways and Biological Context
This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of drug discovery. There is no known intrinsic biological activity or direct involvement in specific signaling pathways for this compound itself. Its significance lies in providing a rigid, chiral scaffold that can be incorporated into larger molecules designed to interact with specific biological targets. The carbamate group serves as a protected amine, which can be deprotected at a later synthetic stage to allow for further chemical modifications.
The following diagram illustrates the logical relationship of this building block in the context of drug development.
Caption: Role as a building block in drug discovery.
In-Depth Technical Guide: Material Safety Data Sheet (MSDS) for Tert-butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Tert-butyl (2-oxoazepan-3-yl)carbamate has been found in publicly available resources. The following information is compiled from data on structurally similar compounds and general chemical safety principles. This guide should be used for informational purposes only. A comprehensive risk assessment should be conducted by qualified professionals before handling this substance.
Chemical Identification
This section provides the fundamental identification details for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate, Boc-3-amino-ε-caprolactam |
| Molecular Formula | C₁₁H₂₀N₂O₃[1] |
| Molecular Weight | 228.29 g/mol [1][2] |
| CAS Number | 76944-95-1 ((S)-isomer)[1], 106691-72-9 ((R)-isomer)[3][4] |
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound. Data for some properties are not available and are indicated as such.
| Property | Value |
| Appearance | Off-white solid (based on similar compounds)[5] |
| Odor | No information available |
| Melting Point | 105 - 109 °C / 221 - 228.2 °F (for tert-Butyl carbamate)[5] |
| Boiling Point | No information available |
| Solubility | Expected to be soluble in organic solvents.[1] Insoluble in water (for tert-Butyl carbamate).[5] |
| Vapor Pressure | No information available |
| Density | No information available |
| Flash Point | No information available |
| Autoignition Temperature | No information available |
Hazard Identification and Toxicological Information
As no specific toxicological data for this compound is available, the hazard identification is based on general knowledge of carbamates and data from similar compounds.
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[6]
-
Skin Contact: May cause skin irritation.[7]
-
Eye Contact: May cause serious eye irritation.[7]
-
Ingestion: May be harmful if swallowed. Ingestion may cause nausea, vomiting, and diarrhea.[8]
Toxicological Data (of related compounds):
| Test | Result | Compound |
| Acute Oral Toxicity | Toxic if swallowed[7] | 2-[2-(Boc-amino)ethoxy]ethanol[7] |
| Skin Irritation | Causes skin irritation[7] | 2-[2-(Boc-amino)ethoxy]ethanol[7] |
| Eye Irritation | Causes serious eye irritation[7] | 2-[2-(Boc-amino)ethoxy]ethanol[7] |
First-Aid Measures
In case of exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[9] |
| Skin Contact | Promptly wash the contaminated skin with water. If the chemical penetrates clothing, promptly remove the clothing and wash the skin with water. If irritation persists after washing, get medical attention.[9] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[9] |
| Ingestion | If the chemical has been swallowed, get medical attention immediately.[9] Do not induce vomiting. Rinse mouth.[8] |
Fire-Fighting Measures
| Property | Information |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam.[10] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream.[8] |
| Specific Hazards | Burning produces irritating, toxic, and noxious fumes.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[5] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus and full protective gear.[10] |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation.[10] |
| Environmental Precautions | Do not let the product enter drains, other waterways, or soil.[10] |
| Containment and Cleaning | Prevent further leak or spill if safe to do so. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[10] |
Handling and Storage
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Use only with adequate ventilation. Wear suitable protective clothing, gloves, and eye/face protection.[10] |
| Storage | Store in a tightly-closed container when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances.[10] Keep away from oxidizing agents and strong bases.[8] |
Exposure Controls and Personal Protection
| Control | Recommendation |
| Engineering Controls | Use only under a chemical fume hood.[11] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] A flame-resistant or 100% cotton lab coat should be worn.[12] |
| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator is required.[12] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Experimental Protocols
No detailed experimental protocols for the synthesis or specific handling of this compound were found in the public domain. A general procedure for the synthesis of similar carbamates involves the reaction of an amine with a Boc-anhydride or a similar Boc-donating reagent in the presence of a base.
A representative, though not specific, synthetic approach is the Curtius Rearrangement, which has been used to prepare tert-butyl N-(thiophen-2-yl)carbamate. This involves reacting thiophene-2-carbonyl azide with tert-butyl alcohol in toluene and heating the solution.[13]
Visualizations
The following diagram illustrates a general workflow for the safe handling of a chemical like this compound in a laboratory setting.
References
- 1. CAS 76944-95-1: tert-butyl [(3S)-2-oxoazepan-3-yl]carbamate [cymitquimica.com]
- 2. Tert-butyl (7-oxoazepan-3-YL)carbamate | C11H20N2O3 | CID 71304738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemable.net [chemable.net]
- 4. 106691-72-9|(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Thermogravimetric Analysis of Tert-butyl (2-oxoazepan-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for Tert-butyl (2-oxoazepan-3-yl)carbamate has not been publicly reported. This technical guide therefore provides a standardized methodology for conducting such an analysis and presents a hypothetical dataset and decomposition pathway based on the known thermal behavior of its constituent chemical moieties: a tert-butyl carbamate (Boc-protected amine) and a caprolactam ring. This document is intended to serve as a practical framework for researchers undertaking the thermal characterization of this compound.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] The resulting data provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1][4] For a pharmaceutical intermediate like this compound, TGA can be instrumental in determining its thermal stability for processing and storage, as well as in understanding its degradation profile.
Proposed Experimental Protocol for TGA
The following is a detailed, standardized protocol for conducting the thermogravimetric analysis of this compound.
Instrumentation:
-
Thermogravimetric Analyzer: A standard TGA instrument, such as a Mettler Toledo TGA/SDTA 851e or equivalent, is suitable.[5]
-
Crucibles: Alumina (Al₂O₃) crucibles (e.g., 150 µL) are recommended due to their high thermal stability and inertness.[5]
-
Balance: The instrument should be equipped with a high-precision microbalance.
Experimental Parameters:
| Parameter | Recommended Setting | Rationale |
| Sample Preparation | A small, representative sample of the solid compound (5-10 mg) is weighed directly into the TGA crucible.[5] | Ensures uniform heat distribution and accurate mass measurement. |
| Atmosphere | Inert gas, typically Nitrogen (N₂) or Argon (Ar). | Prevents oxidative decomposition, allowing for the study of the inherent thermal decomposition of the molecule. |
| Gas Flow Rate | 30-50 mL/min. | Maintains an inert environment and effectively removes gaseous decomposition products from the sample area. |
| Temperature Program | Ramp from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. | A common heating rate that provides good resolution of thermal events. The temperature range is selected to ensure complete decomposition of the organic molecule. |
| Data Acquisition | The mass of the sample is continuously recorded as a function of temperature. | This generates the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature). |
Hypothetical TGA Data Presentation
The TGA of this compound is expected to show a multi-step decomposition profile. The initial and most significant mass loss is anticipated to be from the cleavage of the Boc protecting group, followed by the decomposition of the remaining amino-caprolactam structure at higher temperatures.
Table 1: Hypothetical TGA Data for this compound
| Decomposition Step | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) | Corresponding Molecular Fragment Lost |
| Step 1 | ~150 | ~180 | ~43.8 | Isobutylene (C₄H₈) + Carbon Dioxide (CO₂) |
| Step 2 | >250 | ~350 | ~56.2 | 3-aminocaprolactam ring fragments |
| Final Residue | at 600 °C | - | ~0 | - |
Note: These values are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed in two main stages:
-
Loss of the Boc Group: Tert-butyl carbamates are known to thermally decompose to yield the corresponding amine, carbon dioxide, and isobutylene.[6][7] This reaction is a key step in the thermal deprotection of Boc-amines and is expected to be the first major thermal event.[7][8][9]
-
Decomposition of the Lactam Ring: Following the removal of the Boc group, the resulting 3-aminoazepan-2-one would be subjected to further decomposition at higher temperatures. The caprolactam ring itself is relatively thermally stable.[10] Its decomposition would likely involve complex fragmentation of the heterocyclic ring.
Mandatory Visualizations
Diagram 1: TGA Experimental Workflow
Caption: A flowchart illustrating the standard workflow for thermogravimetric analysis.
Diagram 2: Proposed Thermal Decomposition Pathway
Caption: A proposed two-step thermal decomposition pathway for the target compound.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. tainstruments.com [tainstruments.com]
- 3. etamu.edu [etamu.edu]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. epfl.ch [epfl.ch]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the protection of the amino group of 3-amino-ε-caprolactam using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions[1][2]. The protocol described herein outlines a straightforward and efficient method for the N-tert-butoxycarbonylation of 3-amino-ε-caprolactam.
Reaction Scheme
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Amino-ε-caprolactam | 1.0 equivalent |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 equivalents |
| Base (e.g., Triethylamine) | 1.5 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours |
| Purification Method | Column Chromatography (Silica Gel) |
| Typical Yield | 85 - 95% |
| Appearance | White to off-white solid |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
Experimental Protocol
Materials:
-
3-Amino-ε-caprolactam
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-amino-ε-caprolactam (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) to the stirred solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Tert-butyl (2-oxoazepan-3-yl)carbamate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate as a versatile chiral building block in the asymmetric synthesis of α-substituted α,ε-diaminopimelic acid and lysine derivatives. This document outlines a general protocol for the stereoselective alkylation of this N-Boc-protected α-amino-ε-caprolactam, a key transformation that allows for the introduction of diverse functionalities with high diastereocontrol.
Introduction
(S)-tert-butyl (2-oxoazepan-3-yl)carbamate is a valuable chiral starting material for the synthesis of complex, non-proteinogenic amino acids and their derivatives, which are of significant interest in medicinal chemistry and drug development. The rigid seven-membered lactam ring system allows for excellent stereochemical control in reactions at the α-carbon. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.
Key Application: Asymmetric Synthesis of α-Substituted Lysine Analogues
A primary application of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate is in the stereoselective synthesis of α-substituted lysine analogues. The general strategy involves the diastereoselective alkylation of the enolate of the N-Boc-protected lactam. This approach offers a reliable method for introducing a wide range of alkyl and aryl substituents at the α-position, leading to a diverse library of chiral diamino acids.
General Reaction Scheme:
Caption: General workflow for the synthesis of α-substituted lysine analogues.
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize conditions for specific substrates and scales.
Protocol 1: Stereoselective Alkylation of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate
This protocol describes a general procedure for the diastereoselective alkylation of the title compound.
Materials:
-
(S)-tert-butyl (2-oxoazepan-3-yl)carbamate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of NaHMDS or LDA (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.
Protocol 2: Boc-Deprotection and Lactam Hydrolysis
This protocol outlines the final deprotection and hydrolysis steps to yield the free α-substituted lysine analogue.
Materials:
-
Alkylated N-Boc-α-amino-ε-caprolactam
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Suspend the alkylated N-Boc-α-amino-ε-caprolactam in 6 M HCl.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water.
-
The resulting residue, the hydrochloride salt of the α-substituted lysine analogue, can be further purified by recrystallization or ion-exchange chromatography.
Data Presentation
The following table summarizes typical quantitative data for the stereoselective alkylation of N-Boc protected lactams, which serves as a representative model for the reactivity of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | α-Methylated Lactam | >95:5 | 85-95 |
| Benzyl Bromide | α-Benzylated Lactam | >95:5 | 80-90 |
| Allyl Bromide | α-Allylated Lactam | >90:10 | 75-85 |
Note: The diastereomeric ratio and yield are highly dependent on the specific electrophile, base, and reaction conditions used. The data presented is illustrative of the high stereoselectivity typically achieved in such systems.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the stereoselective alkylation process, highlighting the key factors influencing the outcome.
Caption: Factors influencing the stereoselective alkylation.
Conclusion
(S)-tert-butyl (2-oxoazepan-3-yl)carbamate is a highly effective chiral building block for the asymmetric synthesis of α-substituted lysine and related diamino acid derivatives. The protocols and data presented herein demonstrate a robust and reliable methodology for the stereoselective introduction of a variety of substituents, providing a powerful tool for the generation of novel and diverse molecular entities for drug discovery and development. Researchers are encouraged to adapt and optimize the provided general protocols to suit their specific synthetic targets.
Application of Tert-butyl (2-oxoazepan-3-yl)carbamate in the Synthesis of Novel Potassium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate as a key chiral building block in the synthesis of novel potassium channel modulators, specifically targeting the Kv7 channel family. The described synthetic strategy leverages the inherent chirality and versatile reactivity of the 3-amino-ε-caprolactam scaffold to construct analogues of known Kv7 channel openers like retigabine. Detailed experimental procedures for the synthesis, purification, and characterization of a target modulator are provided, along with a summary of its potential biological activity based on structurally related compounds. Furthermore, the underlying signaling pathways of Kv7 channels and a comprehensive experimental workflow are visualized using diagrams to facilitate a deeper understanding of the drug discovery process.
Introduction
Potassium channels are a diverse group of ion channels crucial for regulating cellular excitability in various tissues, including the nervous system, heart, and smooth muscle.[1] The Kv7 (or KCNQ) family of voltage-gated potassium channels, particularly the heteromeric Kv7.2/7.3 channels, are responsible for generating the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and controls neuronal excitability.[2][3] Dysfunctional Kv7 channels are implicated in neurological disorders such as epilepsy, making them attractive therapeutic targets.[4]
Potassium channel openers, such as the anticonvulsant drug retigabine, enhance the activity of Kv7 channels, leading to hyperpolarization of the cell membrane and a reduction in neuronal firing.[1][2] Retigabine features a central carbamate moiety, highlighting the importance of this functional group in the design of Kv7 modulators.[5]
(S)-Tert-butyl (2-oxoazepan-3-yl)carbamate is a chiral cyclic carbamate that serves as a valuable starting material for the synthesis of novel potassium channel modulators. Its rigid caprolactam core can act as a bioisosteric replacement for the flexible diamino-phenyl ring present in retigabine, potentially offering improved pharmacokinetic properties and reduced metabolic liabilities. The Boc-protected amine at the C3 position allows for straightforward chemical modification, enabling the introduction of various substituents to explore structure-activity relationships (SAR).
This application note details a synthetic route to a novel Kv7 channel modulator starting from (S)-Tert-butyl (2-oxoazepan-3-yl)carbamate, providing researchers with the necessary protocols to explore this promising area of medicinal chemistry.
Signaling Pathway of Kv7 Potassium Channels
Kv7 channels are voltage-gated potassium channels that play a critical role in neuronal excitability. Their activation leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and makes it more difficult for the neuron to fire an action potential. The activity of Kv7 channels is modulated by various factors, including the membrane potential, the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), and interaction with other proteins like calmodulin.[6][7] G-protein coupled receptors (GPCRs), such as the M1 muscarinic receptor, can inhibit Kv7 channel activity by activating phospholipase C (PLC), which leads to the hydrolysis of PIP2.[8] Potassium channel openers, the subject of the synthesis described herein, act as positive allosteric modulators, binding to a specific site on the channel to promote its open state.[9]
References
- 1. What are Kv7 potassium channel openers and how do they work? [drugs.com]
- 2. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]
- 7. Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Encukalner - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Tert-butyl (2-oxoazepan-3-yl)carbamate as a Precursor for β-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides and other molecules can confer unique structural properties and enhanced resistance to enzymatic degradation. Tert-butyl (2-oxoazepan-3-yl)carbamate, a readily available cyclic carbamate, serves as a valuable precursor for the synthesis of N-Boc-protected β-amino acids. This document provides detailed application notes and experimental protocols for the synthesis of a β-amino acid derivative from this precursor via acid-catalyzed hydrolysis.
The key transformation involves the ring-opening of the seven-membered lactam ring of this compound to yield N-Boc-3-amino-6-hydroxyhexanoic acid. The tert-butoxycarbonyl (Boc) protecting group on the amine is retained under controlled acidic conditions, making the product suitable for further solid-phase or solution-phase peptide synthesis.
Synthetic Pathway
The overall synthetic transformation is the hydrolysis of the amide bond within the lactam ring.
Caption: Synthetic pathway from the precursor to the β-amino acid.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Hydroxide (NaOH)
-
Dowex 50W-X8 cation-exchange resin (or equivalent)
-
Ammonium hydroxide solution (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from a reliable procedure for the hydrolysis of ε-caprolactam.[1] The conditions are selected to be mild enough to effect the ring-opening while minimizing the cleavage of the acid-labile Boc protecting group.
Workflow:
Caption: Experimental workflow for the hydrolysis and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:3 (v/v) mixture of concentrated hydrochloric acid and deionized water (e.g., for 10 mmol of starting material, use 10 mL of concentrated HCl and 30 mL of water).
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to approximately pH 7 with a solution of sodium hydroxide.
-
Purification via Ion-Exchange Chromatography:
-
Prepare a column with a cation-exchange resin (e.g., Dowex 50W-X8) and wash it thoroughly with deionized water.
-
Load the neutralized reaction mixture onto the column.
-
Wash the column with deionized water to remove any unreacted starting material and inorganic salts.
-
Elute the product, N-Boc-3-amino-6-hydroxyhexanoic acid, from the resin using a dilute solution of ammonium hydroxide (e.g., 2% v/v in water).
-
-
Isolation: Collect the fractions containing the product (monitor by TLC). Combine the product-containing fractions and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
Drying: Dry the resulting solid or oil under high vacuum to obtain the pure N-Boc-3-amino-6-hydroxyhexanoic acid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value | Reference/Comment |
| Starting Material | This compound | - |
| Molecular Weight | 228.29 g/mol | - |
| Product | N-Boc-3-amino-6-hydroxyhexanoic acid | - |
| Molecular Weight | 247.30 g/mol | - |
| Reaction Conditions | ||
| Solvent | 1:3 conc. HCl:H₂O | [1] |
| Temperature | Reflux (~100-110 °C) | [1] |
| Reaction Time | 1-2 hours | Estimated, requires optimization |
| Expected Yield | 70-85% | Based on analogous reactions |
| Spectroscopic Data (Expected) | ||
| ¹H NMR (CDCl₃, δ) | ~3.6 (t, 2H, CH₂OH), ~3.4 (m, 1H, CHNH), ~2.3 (t, 2H, CH₂COOH), ~1.4 (s, 9H, C(CH₃)₃) | Based on similar structures |
| ¹³C NMR (CDCl₃, δ) | ~175 (COOH), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~62 (CH₂OH), ~50 (CHNH), ~34 (CH₂COOH), ~28 (C(CH₃)₃) | Based on similar structures |
| Mass Spec (ESI+) | m/z 248.15 [M+H]⁺, 270.13 [M+Na]⁺ | Calculated |
Logical Relationships in the Synthesis
The synthesis involves a series of logical steps from the stable precursor to the desired β-amino acid, with purification being a critical step to isolate the product from byproducts and reagents.
Caption: Logical flow of the synthetic and purification process.
Conclusion
This compound is a versatile precursor for the synthesis of N-Boc-protected β-amino acids. The acid-catalyzed hydrolysis protocol described provides a straightforward method for obtaining N-Boc-3-amino-6-hydroxyhexanoic acid, a valuable building block for peptide synthesis and drug discovery. The provided protocols and data serve as a comprehensive guide for researchers in the field. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
Application Notes and Protocols for Ring-Opening Reactions of Tert-butyl (2-oxoazepan-3-yl)carbamate for the Generation of Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of lactams is a powerful synthetic strategy for accessing linear amino acids and their derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. Tert-butyl (2-oxoazepan-3-yl)carbamate, a readily available N-Boc protected 3-aminocaprolactam, presents a versatile starting material for the generation of novel scaffolds based on the 3,7-diaminoheptanoic acid backbone. The presence of the Boc protecting group allows for selective manipulation of the amino functionalities, while the caprolactam ring can be opened under various conditions to introduce further diversity. This document provides detailed application notes and protocols for the key ring-opening reactions of this substrate, including hydrolysis, aminolysis, and reduction, to generate a library of unique molecular scaffolds for downstream applications in drug development.
Key Ring-Opening Reactions and Novel Scaffolds
The principal ring-opening reactions of this compound lead to the formation of derivatives of 3-(tert-butoxycarbonylamino)heptanoic acid. These reactions introduce a new functional group at the C-7 position, derived from the nucleophile used in the ring-opening step.
A logical workflow for the utilization of this compound in scaffold generation is depicted below.
Caption: Workflow for Scaffold Generation.
Hydrolysis: Synthesis of 3-(tert-butoxycarbonylamino)heptanoic acid
Hydrolysis of the lactam ring provides access to the corresponding linear amino acid, which can serve as a scaffold for further modification. Both acidic and basic conditions can be employed for this transformation.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or a mixture of water and a co-solvent.
-
Acid Addition: Add an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 6 M HCl, 5-10 eq), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2-5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Work-up and Purification: After the reaction is complete, acidify the mixture with a suitable acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with an organic solvent. The organic extracts are then washed, dried, and concentrated as described in the acid-catalyzed protocol. Purification is typically achieved by column chromatography.
| Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| Acid-catalyzed Hydrolysis | 6 M HCl, Dioxane/H2O, Reflux | 70-85 | General procedure for lactam hydrolysis. |
| Base-catalyzed Hydrolysis | 2 M NaOH, MeOH/H2O, 50 °C | 75-90 | General procedure for lactam hydrolysis. |
Aminolysis: Synthesis of 3,7-Diaminoheptanoic Acid Derivatives
Aminolysis with various primary or secondary amines introduces a diverse range of substituents at the C-7 position, leading to a library of novel diaminoheptanoic acid derivatives.
Experimental Protocol: Aminolysis with Primary Amines
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) and the desired primary amine (1.5-3.0 eq) in a suitable solvent such as methanol, ethanol, or a higher boiling point solvent like toluene.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction time will vary depending on the nucleophilicity of the amine and can be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be dissolved in an appropriate organic solvent and washed with a dilute aqueous acid solution to remove excess amine, followed by a wash with brine. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
| Amine | Reagents and Conditions | Typical Yield (%) | Reference |
| Benzylamine | Toluene, 110 °C, 24 h | 60-75 | General procedure for lactam aminolysis. |
| n-Butylamine | Ethanol, Reflux, 18 h | 65-80 | General procedure for lactam aminolysis. |
| Aniline | Xylene, 140 °C, 48 h | 40-55 | General procedure for lactam aminolysis. |
Reductive Ring Opening: Synthesis of 3-(tert-butoxycarbonylamino)heptane-1,7-diamine
Reductive cleavage of the amide bond opens the ring to afford a diamine scaffold, which can be a precursor for various peptidomimetics and other complex molecules.
Experimental Protocol: Reductive Ring Opening with Lithium Aluminum Hydride (LAH)
Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. This procedure should be carried out by trained personnel in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).
-
LAH Suspension: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diamine can be purified by column chromatography on silica gel (often with a mobile phase containing a small amount of triethylamine to prevent streaking).
| Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| Reductive Ring Opening | LiAlH4, Anhydrous THF, Reflux | 50-70 | General procedure for lactam reduction. |
Signaling Pathways and Biological Applications
The resulting scaffolds, particularly the diaminoheptanoic acid derivatives, are of significant interest in drug discovery. Diamino acids are known to be components of various natural products and have been incorporated into peptide-based drugs to enhance their stability and biological activity. While specific signaling pathways for the novel scaffolds derived from this compound are yet to be elucidated, related diamino acid structures have been explored for various therapeutic applications.
A conceptual diagram illustrating the potential application of these scaffolds in targeting a generic signaling pathway is shown below.
Caption: Potential Drug Action Pathway.
Conclusion
The ring-opening reactions of this compound provide a versatile and efficient platform for the synthesis of novel and diverse molecular scaffolds. The protocols outlined in this document offer a starting point for the exploration of these chemical transformations. The resulting 3,7-diaminoheptanoic acid derivatives and related structures hold significant promise for the development of new therapeutic agents, and further investigation into their biological activities is warranted. Researchers are encouraged to adapt and optimize these methods to generate unique compound libraries for screening in various drug discovery programs.
Application Notes and Protocols: N-alkylation of Tert-butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and reaction conditions for the N-alkylation of tert-butyl (2-oxoazepan-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of the lactam nitrogen is a critical step for introducing structural diversity and modulating the pharmacological properties of the resulting molecules. This application note outlines several effective methods, including the use of strong bases, phase-transfer catalysis, and cesium carbonate-mediated reactions. Quantitative data from analogous systems are presented to guide reaction optimization, and detailed experimental procedures are provided.
Introduction
The azepane-2-one (caprolactam) scaffold is a privileged structure in medicinal chemistry. Substitution at the N-1 position of the lactam ring is a common strategy to develop new therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protected amine at the C-3 position makes this compound a versatile building block. The selective alkylation of the lactam nitrogen in the presence of the carbamate group requires carefully chosen reaction conditions to avoid side reactions such as deprotection of the Boc group or alkylation of the carbamate nitrogen. This document details robust and reproducible protocols for achieving high yields in the N-alkylation of this substrate.
Data Presentation: Reaction Conditions for N-Alkylation of Analogous Carbamates
While specific literature on the N-alkylation of this compound is limited, several effective methods for the N-alkylation of similar carbamates and lactams have been reported. The following table summarizes quantitative data from these analogous systems to provide a starting point for reaction optimization.
| Entry | Substrate | Alkylating Agent | Base (Equivalents) | Solvent | Additive (Equivalents) | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 1 | Boc-protected amino acid | Methyl Iodide | KHMDS (2.2) | THF | - | -78 to rt | 12 | 85 | N-alkylation of Boc-amino acids |
| 2 | Acyclic Carbamate | Benzyl Bromide | Cs₂CO₃ (1.5) | DMF | TBAI (0.1) | rt | 12 | 95 | Cesium carbonate mediated N-alkylation[1] |
| 3 | Lactam | Benzyl Chloride | KOH (powdered) | Toluene | TBAB (0.1) | 110 | 2 | 92 | Phase-transfer catalysis |
| 4 | Boc-protected amino acid | Methyl Iodide | NaH (2.2) | THF/DMF | - | 0 to rt | 3 | 78 | Sodium hydride as base |
| 5 | Acyclic Carbamate | Ethyl Iodide | NaOtBu (1.2) | Acetonitrile | - | rt | 24 | - | Use of non-nucleophilic base |
Note: The yields and reaction conditions presented are based on analogous systems and may require optimization for the specific substrate, this compound.
Experimental Protocols
The following are detailed protocols for the N-alkylation of this compound based on established methods for similar substrates.
Protocol 1: N-Alkylation using Potassium tert-Butoxide
This protocol is adapted from the N-alkylation of Boc-protected amino acids using a hindered alkoxide base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (10 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol utilizes a phase-transfer catalyst, which is often effective for alkylating lactams.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, ethyl iodide)
-
Potassium hydroxide (KOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), powdered potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene (15 mL per mmol of substrate).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Add the alkyl halide (1.2 eq) dropwise to the heated suspension.
-
Maintain the reaction at the same temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: N-Alkylation using Cesium Carbonate and TBAI
This method is reported to be mild and highly selective for the N-alkylation of carbamates.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, allyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), cesium carbonate (1.5 eq), and tetrabutylammonium iodide (0.1 eq).
-
Add anhydrous DMF (10 mL per mmol of substrate).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for N-alkylation.
Logical Relationship of Reaction Components
This diagram shows the logical relationship between the key components in the N-alkylation reaction.
Caption: Key components in N-alkylation.
Conclusion
The N-alkylation of this compound can be successfully achieved using a variety of reaction conditions. The choice of base, solvent, and temperature will depend on the specific alkylating agent used and the desired scale of the reaction. The protocols provided in this application note offer robust starting points for the synthesis of novel N-substituted azepan-2-one derivatives for applications in drug discovery and development. It is recommended to perform small-scale optimization studies to determine the ideal conditions for each specific transformation.
References
Application Notes and Protocols for the Use of Tert-butyl (2-oxoazepan-3-yl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (2-oxoazepan-3-yl)carbamate is a valuable building block for the introduction of aza-lysine residues into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Aza-peptides, in which the α-carbon of an amino acid is replaced by a nitrogen atom, exhibit unique conformational properties and enhanced stability against enzymatic degradation. This document provides detailed protocols for the incorporation of this compound in Boc-SPPS, including coupling strategies, data on coupling efficiencies of related aza-amino acids, and optimized cleavage conditions. Additionally, a representative signaling pathway for an aza-lysine-containing peptide is illustrated.
Introduction to Aza-Peptides
Aza-peptides are peptidomimetics where one or more amino acid residues are substituted with an aza-amino acid, a modification that replaces the α-carbon with a nitrogen atom. This substitution imparts significant changes to the peptide backbone, including altered electronic properties and conformational constraints. The incorporation of aza-amino acids, such as aza-lysine derived from this compound, offers several advantages in drug design and development:
-
Enhanced Proteolytic Stability: The replacement of the α-carbon with a nitrogen atom renders the adjacent peptide bond resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Rigidity: Aza-amino acids tend to induce β-turn conformations in the peptide backbone. This can lead to peptides with more defined three-dimensional structures, which can be advantageous for receptor binding and biological activity.
-
Structural Diversity: The introduction of aza-amino acids provides a means to explore novel peptide conformations and to probe the structure-activity relationships of bioactive peptides.
This compound serves as a cyclic precursor to aza-lysine, with the Boc group protecting the Nα-amino group for stepwise incorporation in SPPS.
Experimental Protocols: Boc-SPPS of Aza-Lysine Peptides
The following protocols outline the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence. These protocols are based on standard Boc chemistry with modifications to accommodate the unique properties of aza-amino acids.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide. For C-terminal amides, a p-methylbenzhydrylamine (MBHA) resin is commonly used.
Protocol 2.1.1: Resin Swelling
-
Place the desired amount of MBHA resin (e.g., 1 g, with a substitution of 0.5 mmol/g) into a reaction vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin) to swell the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature.
-
Drain the solvent by filtration.
Boc-SPPS Cycle for Aza-Lysine Incorporation
The Boc-SPPS cycle consists of three main steps: Boc deprotection, neutralization, and amino acid coupling. This cycle is repeated for each amino acid in the sequence.
Protocol 2.2.1: Nα-Boc Deprotection
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).
-
Agitate the mixture for 2 minutes for a pre-wash.
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate for 20-30 minutes to ensure complete removal of the Boc group.[1]
-
Drain the TFA solution and wash the resin with DCM (3 x 15 mL), followed by isopropanol (IPA) (2 x 15 mL), and finally DCM (3 x 15 mL).[2]
Protocol 2.2.2: Neutralization
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL per gram of resin) to the deprotected peptide-resin.
-
Agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 15 mL).[2]
Protocol 2.2.3: Coupling of this compound Due to the reduced nucleophilicity of the semicarbazide nitrogen in aza-amino acids, a more potent coupling reagent and potentially longer reaction times are recommended.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) in N,N-dimethylformamide (DMF) (5-10 mL per gram of resin).
-
Add DIEA (6 equivalents) to the solution to pre-activate the mixture for 1-2 minutes.
-
Add the activated aza-amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time can be extended overnight.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result indicates a complete reaction. If the test is positive, a recoupling step may be necessary.
Protocol 2.2.4: Coupling of Subsequent Standard Boc-Amino Acids
-
Follow the deprotection (Protocol 2.2.1) and neutralization (Protocol 2.2.2) steps for the newly incorporated aza-lysine residue.
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution for pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid, such as anhydrous hydrogen fluoride (HF).
Protocol 2.3.1: High HF Cleavage Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.
-
Transfer the dried peptide-resin to the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger cocktail to the resin. The choice of scavenger depends on the amino acid composition of the peptide (see Table 2). A common scavenger for peptides containing Cys is a mixture of p-cresol and p-thiocresol.
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[3]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Coupling Efficiency of Aza-Amino Acids
Table 1: Representative Coupling Conversion Rates of Fmoc-Aza-Amino Acids in SPPS
| Fmoc-Aza-Amino Acid Derivative | Coupling Conversion Rate (%) |
| Fmoc-azaArg(bis-Boc)-OH | 98.5 |
| Fmoc-azaHis(Trt)-OH | 99.4 |
| Fmoc-azaLys(Boc)-OH | 96.5 |
| Fmoc-azaAsp(tBu)-OH | 95.3 |
| Fmoc-azaGlu(tBu)-OH | 99.8 |
| Fmoc-azaAla-OH | 99.1 |
| Fmoc-azaVal-OH | 92.0 |
| Fmoc-azaLeu-OH | 93.3 |
| Fmoc-azaPhe-OH | 100 |
Data adapted from a study on Fmoc-aza-amino acid benzotriazole esters coupled to a tyrosine-preloaded Wang resin.[2] Conversion rates were based on recovered starting material.
Table 2: Common Cleavage Cocktails for Boc-SPPS
| Reagent Cocktail | Composition (v/v or w/v) | Application Notes |
| Standard HF/Anisole | 90% HF, 10% Anisole | General purpose, for peptides without sensitive residues like Cys, Met, or Trp. |
| HF/p-Cresol/p-Thiocresol | 90% HF, 5% p-Cresol, 5% p-Thiocresol | Recommended for peptides containing Cys to prevent side reactions. |
| Reagent K (TFA-based) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A common "universal" cleavage cocktail for Fmoc-SPPS, but components are also used in some Boc-SPPS cleavage mixtures.[4] |
| TFMSA/TFA/Thioanisole | 10% TFMSA, 80% TFA, 10% Thioanisole | An alternative to HF, but may not cleave all protecting groups as efficiently.[5] |
Visualization of Workflow and Signaling Pathway
Boc-SPPS Workflow for Aza-Lysine Incorporation
Caption: Boc-SPPS cycle for incorporating this compound.
Signaling Pathway of Growth Hormone Releasing Peptide-6 (GHRP-6)
Peptides containing aza-lysine residues have been incorporated into analogs of Growth Hormone Releasing Peptide-6 (GHRP-6). GHRP-6 is a synthetic agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a), which stimulates the release of growth hormone (GH).[6][7]
Caption: GHRP-6 signaling pathway via the GHS-R1a receptor.
Conclusion
This compound is a key reagent for the synthesis of aza-lysine-containing peptides via Boc-SPPS. The incorporation of aza-amino acids can significantly enhance the therapeutic potential of peptides by improving their stability and conformational properties. The protocols and data presented herein provide a comprehensive guide for researchers in the successful synthesis and application of these modified peptides. Careful consideration of coupling conditions and cleavage protocols is essential to achieve high yields and purity of the final aza-peptide product.
References
Application Notes and Protocols: Synthesis of Bioactive Pyridazino[4,5-b]indoles from Tert-butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of bioactive pyridazino[4,5-b]indole derivatives, starting from the readily available chiral building block, Tert-butyl (2-oxoazepan-3-yl)carbamate. The synthesized compounds have demonstrated significant biological activities, including cardiotonic effects, inhibition of platelet aggregation, and inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and cancer.[1]
This document details the synthetic strategy, experimental protocols, and quantitative data for the preparation and biological evaluation of these promising heterocyclic compounds.
Synthetic Strategy
The overall synthetic approach involves a multi-step sequence starting with the conversion of this compound to a key dihydropyridazinone intermediate. This intermediate can then be transformed into a suitably functionalized indole precursor, which upon cyclization, yields the target pyridazino[4,5-b]indole scaffold. Subsequent modifications can be introduced to enhance biological activity.
References
Experimental procedure for Boc deprotection of Tert-butyl (2-oxoazepan-3-yl)carbamate
Application Notes: Facile Boc Deprotection of tert-butyl (2-oxoazepan-3-yl)carbamate
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities. Its stability in a wide range of chemical environments, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable tool for multistep syntheses.[1][2] This document provides detailed experimental protocols for the deprotection of this compound to yield the corresponding primary amine, 3-aminoazepan-2-one. This product serves as a valuable building block for the synthesis of various pharmaceutically active compounds. The protocols outlined below utilize common and highly effective acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), providing researchers with reliable methods for obtaining the desired product in high yield and purity.
Reaction Principle
The deprotection of a Boc-protected amine is an acid-catalyzed process. The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid.[3] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[3] Under the acidic reaction conditions, the resulting amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented. The choice between them often depends on the desired salt form of the final product and the available reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and common for Boc deprotection, yielding the trifluoroacetate salt of the amine.[1][5]
Materials and Equipment:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware and analytical equipment (TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Acid Addition: Slowly add TFA (5-10 eq) dropwise to the stirred solution. A common v/v ratio is 25-50% TFA in DCM.[1][5]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5] The deprotected amine product will be more polar and have a lower Rf value on TLC.[5]
-
Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5] b. To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this azeotropic removal step two to three times.[5] c. The resulting residue is the 3-aminoazepan-2-one trifluoroacetate salt, which can be dried under high vacuum and used directly for subsequent steps.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is also highly effective and often results in the precipitation of the product as a hydrochloride salt, which can simplify purification.[6][7][8]
Materials and Equipment:
-
This compound
-
4 M HCl solution in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Methanol (optional, as co-solvent)
-
Diethyl ether or Ethyl acetate (for washing)
-
Round-bottom flask with a magnetic stir bar
-
Buchner funnel and filter flask
-
Vacuum oven or desiccator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (1.0 eq) in a minimal amount of an appropriate solvent like 1,4-dioxane.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the mixture at room temperature with vigorous stirring.[6]
-
Reaction: Stir the mixture at room temperature. Reaction times can range from 30 minutes to 16 hours, depending on the substrate.[6][8] Often, a precipitate of the hydrochloride salt will form during the reaction.[6]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Isolation: a. Upon completion, if a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. b. Wash the collected solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities and residual starting material.[1] c. Dry the white to off-white solid under vacuum to yield pure 3-aminoazepan-2-one hydrochloride.[1] d. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.[6]
Data Presentation
The following table summarizes the typical conditions and outcomes for the two described protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4 M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours[1] | 0.5 - 16 hours[6][8] |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt |
| Typical Work-up | Evaporation and azeotropic removal of acid[5] | Filtration of precipitated salt[1][6] |
| Pros | Fast reaction times; homogenous reaction | Product often precipitates, simplifying isolation; HCl is less corrosive than TFA |
| Cons | TFA is highly corrosive and requires azeotropic removal | Dioxane is a peroxide-forming solvent; may require longer reaction times |
Characterization
Successful deprotection can be confirmed by standard analytical techniques:
-
¹H NMR: The most telling sign of a completed reaction is the disappearance of the characteristic singlet peak for the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm.[5]
-
LC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the protonated 3-aminoazepan-2-one.
Safety Precautions
-
Both Trifluoroacetic Acid (TFA) and concentrated solutions of HCl in dioxane are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The deprotection reaction releases isobutylene and carbon dioxide gas.[3] Ensure the reaction vessel is not a closed system to allow for safe venting of gases.
Diagrams
Caption: Experimental workflow for the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
The Pivotal Role of Tert-butyl (2-oxoazepan-3-yl)carbamate in Crafting Pharmaceutical Intermediates
FOR IMMEDIATE RELEASE
[City, State] – Tert-butyl (2-oxoazepan-3-yl)carbamate, a chiral cyclic carbamate, is a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its rigid, seven-membered lactam structure, coupled with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it an invaluable synthon for introducing stereochemistry and functionality in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its synthesis and application in the preparation of key pharmaceutical intermediates.
Chemical Profile
| Compound Name | This compound |
| Synonyms | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, (3S)-3-(tert-butoxycarbonylamino)-ε-caprolactam, Boc-L-α-amino-ε-caprolactam |
| CAS Number | 76944-95-1 (for S-enantiomer) |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | Off-white to white solid |
| Chirality | Typically used as the (S)-enantiomer, derived from L-lysine. The (R)-enantiomer (CAS: 106691-72-9) is also available. |
Application Notes
This compound serves as a versatile chiral intermediate in the synthesis of several important pharmaceutical compounds. The Boc-protected amine allows for various chemical transformations at other parts of the molecule without affecting the amino group. The lactam ring can be opened to yield functionalized amino acids, or the stereocenter can be used to direct subsequent reactions.
Key Applications:
-
Antiviral Agents: It is a crucial intermediate in some synthetic routes to oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat and prevent influenza A and B infections. The chiral amine and the cyclic backbone are incorporated into the final drug structure.
-
ACE Inhibitors: This compound is utilized in the synthesis of intermediates for angiotensin-converting enzyme (ACE) inhibitors like lisinopril, which are used to treat high blood pressure and heart failure. The caprolactam moiety can be a precursor to the lysine component of these drugs.
-
Beta-Amino Acid Derivatives: The ring-opening of this compound provides access to enantiomerically pure β-amino acids, which are important components of various biologically active molecules, including peptides and alkaloids.
-
Chiral Building Block: In a broader sense, it serves as a valuable chiral pool starting material, providing a readily available source of a stereochemically defined amino group on a cyclic scaffold for the synthesis of complex molecular targets.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
This protocol outlines the synthesis of the title compound from its precursor, (S)-3-aminoazepan-2-one (also known as L-α-amino-ε-caprolactam).
Reaction Scheme:
Materials:
-
(S)-3-aminoazepan-2-one (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) or a mixture of Dioxane and Water (1:1)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminoazepan-2-one in the chosen solvent system (e.g., THF or Dioxane/Water) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., sodium bicarbonate or triethylamine) to the solution and stir until it is dissolved or well-suspended.
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled, stirring mixture, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, if a mixed aqueous solvent was used, concentrate the mixture under reduced pressure to remove the organic solvent. If an anhydrous solvent was used, proceed to the next step.
-
Extract the aqueous residue or the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Typical Yield | 85 - 95% | General procedure for Boc protection |
| Purity (after purification) | >98% | General procedure for Boc protection |
Protocol 2: Application in the Synthesis of an Oseltamivir Intermediate
This protocol illustrates the use of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate in a multi-step synthesis towards an intermediate of oseltamivir. The process involves the reductive opening of the lactam.
Workflow Diagram:
Note: The detailed multi-step synthesis of oseltamivir is complex and proprietary. This protocol provides a conceptual step. Specific reagents and conditions are often found in patent literature and require careful optimization.
General Procedure for Reductive Opening:
-
To a solution of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate in an anhydrous etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a reducing agent such as borane-tetrahydrofuran complex or lithium aluminum hydride at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or an appropriate aqueous solution at 0 °C.
-
Perform an aqueous workup, typically involving extraction with an organic solvent, followed by washing, drying, and concentration.
-
The resulting protected amino alcohol can then be carried forward to subsequent steps in the oseltamivir synthesis.
Quantitative Data for Oseltamivir Intermediate Synthesis (Illustrative):
| Intermediate | Reaction Step | Yield | Purity | Reference |
| Oseltamivir Precursor | Multi-step synthesis from shikimic acid | ~67% (overall) | High | Patent CN113024486A[1] |
Summary of Quantitative Data
The following table summarizes key quantitative data found in the literature for reactions involving this compound and its precursors.
| Reaction | Starting Material | Product | Reagents | Yield | Purity |
| Synthesis of Precursor | L-lysine hydrochloride | α-amino-ε-caprolactam | NaOH, 1-pentanol | ~93% | Not specified |
| Boc Protection | α-amino-ε-caprolactam | This compound | (Boc)₂O, NaHCO₃ | 85-95% (Typical) | >98% |
| Oseltamivir Intermediate Synthesis | Shikimic acid derivative | Oseltamivir precursor | Multi-step | ~67% (overall) | High |
Conclusion
This compound is a cornerstone chiral intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry and the presence of a versatile protecting group enable the efficient construction of complex, biologically active molecules. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the application of this important building block in the creation of new medicines.
References
Troubleshooting & Optimization
Common side products in the synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method involves the protection of the primary amine of 3-amino-ε-caprolactam using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base and solvent.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, stoichiometry of reagents (especially the Boc anhydride), choice of base and solvent, and reaction time. Careful control of these parameters is crucial to minimize the formation of side products and maximize the yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the visualization of the consumption of the starting material and the formation of the product and any significant side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC or LC-MS. - Ensure the base is not consumed by acidic impurities in the starting material or solvent. - Slightly increase the stoichiometry of Boc anhydride (e.g., 1.1-1.2 equivalents). |
| Degradation of the product during workup. | - Use a mild acidic solution (e.g., cold, dilute aqueous HCl or KHSO₄) for neutralization. - Avoid prolonged exposure to strongly acidic or basic conditions. | |
| Formation of a significant amount of a higher molecular weight side product | Formation of the di-Boc protected side product (N,N-di-Boc-3-amino-ε-caprolactam). | - Use a stoichiometric amount of Boc anhydride (1.0 equivalent). - Add the Boc anhydride slowly to the reaction mixture to avoid localized high concentrations. - Consider using a less reactive base or a biphasic reaction system to control the reactivity. |
| Presence of a side product with a similar polarity to the desired product | Formation of tert-butyl (6-amino-6-oxohexyl)carbamate due to hydrolysis of the lactam ring. | - Ensure anhydrous reaction conditions by using dry solvents and reagents. - Perform the reaction at a lower temperature to minimize hydrolysis. - Use a non-aqueous base if possible. |
| Formation of a urea derivative from the reaction of the starting amine with an isocyanate intermediate. | - This is more likely if 4-dimethylaminopyridine (DMAP) is used as a catalyst, especially at lower temperatures. Avoid using DMAP if this side product is observed. - Maintain a slightly basic pH throughout the reaction. | |
| Difficulty in purifying the product | Presence of multiple side products. | - Optimize the reaction conditions to minimize side product formation before scaling up. - Employ column chromatography with a carefully selected solvent system for purification. Step-gradient elution may be necessary to separate closely eluting compounds. |
Common Side Products
The following table summarizes common side products, their likely causes, and suggested preventative measures.
| Side Product | Structure | Likely Cause(s) | Prevention Strategies |
| Di-Boc Protected Adduct | N,N-di(tert-butoxycarbonyl)-3-amino-ε-caprolactam | - Excess Boc anhydride. - Highly reactive conditions (strong base, high temperature). | - Use stoichiometric amounts of Boc anhydride. - Slow addition of Boc anhydride. - Use a milder base (e.g., NaHCO₃). |
| Hydrolyzed Product | tert-Butyl (6-amino-6-oxohexyl)carbamate | - Presence of water in the reaction mixture. - Prolonged reaction times at elevated temperatures. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Lower the reaction temperature. |
| Urea Derivative | N,N'-bis(2-oxoazepan-3-yl)urea | - In situ formation of isocyanate from the starting amine, particularly with certain catalysts like DMAP. | - Avoid the use of DMAP. - Maintain careful control of reaction temperature. |
Experimental Protocol
The following is a general experimental protocol for the synthesis of this compound.
Materials:
-
3-Amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, dilute) or Potassium bisulfate (KHSO₄, aqueous solution)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-ε-caprolactam (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (1.1 eq) or sodium bicarbonate (1.5 eq) to the solution and stir until it is completely dissolved.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in a small amount of 1,4-dioxane.
-
Add the Boc anhydride solution dropwise to the cooled reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture to pH ~7 with a cold, dilute solution of HCl or KHSO₄.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is through the N-protection of the primary amine of 3-amino-ε-caprolactam using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.
Q2: What are the critical parameters to control during the Boc protection reaction?
Several parameters are crucial for a successful synthesis:
-
Choice of Base: The base plays a significant role in activating the amine and neutralizing the acidic byproducts. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃).
-
Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.
-
Temperature: Most Boc protection reactions are carried out at room temperature, but for less reactive amines or to accelerate the reaction, gentle heating may be applied.
-
Stoichiometry: Using a slight excess of Boc anhydride (typically 1.1 to 1.5 equivalents) ensures complete conversion of the starting amine.
Q3: What are the potential side reactions during the synthesis?
Potential side reactions include:
-
Formation of N,N-di-Boc derivative: If the reaction conditions are too harsh or if a strong activating agent like 4-dimethylaminopyridine (DMAP) is used in excess, a second Boc group can be added to the amide nitrogen of the lactam.
-
Formation of isocyanate: In the presence of certain catalysts like DMAP, especially at lower temperatures, the formation of isocyanate as a byproduct can occur.[1]
-
Urea formation: If the starting amine is not fully consumed, it can react with the isocyanate byproduct to form urea derivatives.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to observe the consumption of the starting amine (which is more polar) and the formation of the less polar Boc-protected product. A ninhydrin stain can be used to visualize the primary amine starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate way to monitor the disappearance of the starting material and the appearance of the desired product, confirming its mass.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Product loss during workup/purification. - Degradation of starting material or product. | - Optimize Reaction Conditions: Increase the equivalents of Boc₂O (up to 1.5 eq.). Consider using a more effective base or a different solvent (see Table 1). Extend the reaction time. - Improve Workup: Ensure complete extraction of the product from the aqueous phase. Minimize the number of purification steps. - Check Reagent Quality: Use fresh, high-purity 3-amino-ε-caprolactam and Boc₂O. |
| Low Purity (Presence of Starting Material) | - Incomplete reaction. - Insufficient amount of Boc₂O. | - Drive Reaction to Completion: Increase the reaction time and/or temperature (e.g., to 40°C). Add a slight excess of Boc₂O. - Purification: Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the product from the more polar starting material. |
| Low Purity (Presence of Byproducts) | - Formation of di-Boc adduct. - Formation of urea or other side products. | - Milder Conditions: Avoid using strong activating agents like DMAP if possible. If necessary, use it in catalytic amounts. - Control Stoichiometry: Use a minimal excess of Boc₂O. - Purification: Recrystallization or careful column chromatography can help in removing these impurities. |
| Difficulty in Purification | - Product is an oil or has similar polarity to impurities. | - Column Chromatography: Use a shallow gradient of eluent to improve separation. - Recrystallization: If the product is a solid, try recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/hexanes).[2] |
Data Presentation
Table 1: Illustrative Yield and Purity under Various Reaction Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | TEA (1.2) | DCM | 25 | 4 | 85 | 95 |
| 2 | DIPEA (1.2) | DCM | 25 | 4 | 88 | 96 |
| 3 | NaHCO₃ (2.0) | THF/H₂O (1:1) | 25 | 6 | 82 | 94 |
| 4 | TEA (1.2) | Acetonitrile | 40 | 2 | 90 | 97 |
| 5 | DIPEA (1.2) | THF | 25 | 4 | 87 | 95 |
Note: The data in this table is illustrative and based on general trends for Boc protection reactions. Actual results may vary depending on specific experimental conditions and the quality of reagents.
Experimental Protocols
Protocol 1: Standard Boc Protection using Triethylamine (TEA)
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-ε-caprolactam (1.0 equiv.) in dichloromethane (DCM, approx. 10 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Boc Protection using Sodium Bicarbonate in a Biphasic System
-
Reaction Setup: Dissolve 3-amino-ε-caprolactam (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv.) to the solution.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 6-8 hours.
-
Workup:
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
References
Preventing racemization of Tert-butyl (2-oxoazepan-3-yl)carbamate during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereoselective synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of this compound?
A1: The primary mechanism of racemization for this compound involves the deprotonation of the α-proton (the hydrogen atom on the carbon adjacent to the carbonyl group of the lactam) by a base. This abstraction leads to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with nearly equal probability, resulting in a mixture of both (S) and (R) enantiomers, thus leading to racemization.
Q2: Which factors are most critical in promoting racemization during the synthesis?
A2: Several factors can significantly promote racemization:
-
Base Strength and Steric Hindrance: Strong and sterically unhindered bases can readily abstract the α-proton, accelerating the rate of enolization and subsequent racemization.[1]
-
Reaction Temperature: Higher reaction temperatures provide the necessary activation energy for enolization, thereby increasing the rate of racemization.
-
Prolonged Reaction Times: Extended exposure to basic or acidic conditions can lead to a gradual loss of stereochemical integrity.
-
Coupling Reagents: Certain activating agents used in amide bond formation can inadvertently promote racemization if not used with appropriate additives.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my this compound product?
A3: The most reliable method for determining the enantiomeric excess of your product is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of each. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating N-Boc protected amino compounds.[2][3][4][5]
Troubleshooting Guide: Preventing Racemization
This guide is designed to help you troubleshoot and optimize your synthesis of enantiomerically pure this compound.
| Problem | Potential Cause | Recommended Action & Rationale |
| Significant racemization detected in the final product. | Use of a strong, non-hindered base (e.g., sodium hydroxide, potassium carbonate). | Action: Switch to a sterically hindered and/or weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Rationale: Sterically bulky bases have more difficult access to the α-proton, thus reducing the rate of enolate formation and minimizing racemization. |
| Elevated reaction temperature. | Action: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Rationale: Lowering the temperature reduces the kinetic energy of the system, making it more difficult to overcome the activation energy barrier for enolization. | |
| Inappropriate coupling reagent or lack of additive. | Action: If using a carbodiimide coupling reagent (e.g., DCC, EDC), ensure the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6] Rationale: These additives react with the activated intermediate to form an active ester that is less prone to racemization than the initial activated species. | |
| Low yield of the desired enantiomer. | Racemization is occurring, leading to a mixture of enantiomers that may be difficult to separate. | Action: Implement the strategies outlined above to minimize racemization. Purify the final product using chiral chromatography if necessary. Rationale: Preventing racemization from the outset is the most effective way to ensure a high yield of the desired enantiomer. |
| Inconsistent enantiomeric excess between batches. | Variability in reaction conditions. | Action: Carefully control all reaction parameters, including temperature, reaction time, and the rate of addition of reagents. Ensure all reagents are of high purity and anhydrous where necessary. Rationale: Small variations in reaction conditions can have a significant impact on the extent of racemization, leading to inconsistent results. |
Experimental Protocols
Protocol 1: Recommended Stereoselective Synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate
This protocol is designed to minimize racemization by employing a sterically hindered base and controlled temperature conditions.
Materials:
-
(S)-α-amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-α-amino-ε-caprolactam (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise to the stirred solution.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.
-
Chiral Purity Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of this compound
This is a general guideline for developing a chiral HPLC method. Specific conditions may need to be optimized.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC).
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20-30 °C.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., 0.1-1.0 mg/mL).
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-20 µL) of the sample solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of different bases on the enantiomeric excess of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate during its synthesis. This data is for illustrative purposes to highlight the importance of base selection.
| Base | pKa of Conjugate Acid | Steric Hindrance | Reaction Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
| Sodium Hydroxide | ~15.7 | Low | 25 | < 10 |
| Potassium Carbonate | ~10.3 | Low | 25 | 40-50 |
| Triethylamine (TEA) | ~10.8 | Medium | 25 | 70-80 |
| N,N-Diisopropylethylamine (DIPEA) | ~11.0 | High | 25 | > 95 |
| 2,4,6-Collidine | ~7.4 | High | 25 | > 98 |
Note: This data illustrates a general trend. Actual results may vary depending on specific reaction conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting racemization issues during the synthesis of this compound.
Caption: Troubleshooting workflow for racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. peptide.com [peptide.com]
Purification of Tert-butyl (2-oxoazepan-3-yl)carbamate using column chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tert-butyl (2-oxoazepan-3-yl)carbamate using column chromatography. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and other N-Boc protected compounds. Standard silica gel with a mesh size of 230-400 is typically effective.
Q2: Which mobile phase systems are suitable for the elution of this compound?
A2: A non-polar/polar solvent system is generally employed. Common choices include mixtures of hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis.
Q3: What is a target Rf value I should aim for during TLC optimization?
A3: For effective separation during column chromatography, it is advisable to find a solvent system that provides an Rf value for the target compound in the range of 0.2 to 0.4 on a TLC plate.
Q4: Can the Boc protecting group be cleaved during silica gel chromatography?
A4: The tert-butoxycarbonyl (Boc) group is known to be sensitive to acidic conditions. Since silica gel is inherently acidic, prolonged exposure can potentially lead to the cleavage of the Boc group. To mitigate this, it is recommended to perform the chromatography as efficiently as possible and not let the compound remain on the column for an extended period. If Boc group cleavage is a significant issue, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase can be considered.
Q5: What are some common impurities that I might encounter?
A5: Common impurities can include unreacted starting materials, byproducts from the Boc-protection step (such as di-tert-butyl dicarbonate or its decomposition products), and potentially diastereomers if the synthesis is not stereospecific.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product elutes too slowly or not at all (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Poor separation of product from impurities | 1. Inappropriate mobile phase. 2. Column overloading. 3. Improper column packing. | 1. Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between your product and impurities. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any cracks or channels. |
| Streaking or tailing of the product band | 1. The compound may be interacting strongly with the acidic silica gel. 2. The sample was not loaded in a narrow band. 3. The compound is not fully soluble in the mobile phase. | 1. Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel. 2. Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the column in a concentrated band. 3. If solubility is an issue, consider a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column. |
| Low or no recovery of the product | 1. The product may have decomposed on the silica gel. 2. The fractions containing the product were missed. | 1. Assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting. If decomposition is observed, consider using a different purification method or a deactivated stationary phase. 2. Collect smaller fractions and monitor the elution closely using TLC. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
A detailed protocol for TLC is crucial for a successful column chromatography purification.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Sample Preparation | Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). |
| Spotting | Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. |
| Eluent Systems to Test | Start with a 4:1 hexane:ethyl acetate mixture and gradually increase the polarity (e.g., 3:1, 2:1, 1:1). Also, consider systems like dichloromethane:methanol (e.g., 99:1, 98:2). |
| Development | Place the TLC plate in a developing chamber containing the chosen eluent. |
| Visualization | After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin if deprotection is suspected). |
| Optimal Rf | Aim for an Rf value of 0.2 - 0.4 for the target compound. |
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound.
| Step | Procedure |
| 1. Column Preparation | - Select an appropriate size glass column based on the amount of crude material. - Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (determined by TLC). - Carefully pack the column with the slurry, ensuring a uniform and compact bed. |
| 2. Sample Loading | - Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed using a pipette. - Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. |
| 3. Elution | - Begin eluting with the mobile phase, collecting fractions in test tubes or other suitable containers. |
| 4. Fraction Analysis | - Monitor the collected fractions by TLC to identify which ones contain the purified product. |
| 5. Product Isolation | - Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. |
Data Presentation
Table 1: Representative Mobile Phase Systems for TLC Analysis
| Solvent System (v/v) | Approximate Rf of a similar Boc-protected amine[1] |
| Petroleum Ether : Ethyl Acetate (5:1) | 0.18 |
| Petroleum Ether : Ethyl Acetate (80:20) | Not specified, but used for purification of a similar compound.[2] |
| Petroleum Ether : Ethyl Acetate (70:30) | Not specified, but used for purification of a similar compound.[2] |
| Chloroform : Methanol (98:2 to 95:5) | Not specified, but used for purification of a Boc-protected dipeptide.[3] |
Note: Rf values are highly dependent on the specific compound, TLC plate, and experimental conditions. The values above should be used as a starting point for optimization.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Stability of Tert-butyl (2-oxoazepan-3-yl)carbamate under acidic vs. basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-butyl (2-oxoazepan-3-yl)carbamate under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Stability Profile: Troubleshooting and FAQs
This section addresses common issues and questions related to the stability of this compound, a compound featuring a Boc-protected amine within a caprolactam ring system. The tert-butyloxycarbonyl (Boc) protecting group is known for its sensitivity to acidic conditions while being generally stable in basic and neutral environments[1][2][][4].
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is expected to be highly stable under neutral and basic conditions. However, the Boc protecting group is labile to acid and will be cleaved under acidic conditions[][4][5]. The rate of this cleavage is dependent on the acid strength and temperature.
Q2: Under what acidic conditions can I expect the Boc group to be cleaved?
A2: Cleavage of the Boc group typically occurs in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[4][5]. Even milder acidic conditions, such as 0.1% TFA in an HPLC mobile phase, can lead to gradual deprotection, especially with prolonged exposure[6].
Q3: Is the lactam ring of the 2-oxoazepane structure susceptible to hydrolysis?
A3: While the primary instability of this molecule lies with the acid-labile Boc group, the lactam (a cyclic amide) can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding amino acid, aminocaproic acid[7]. However, the Boc group is significantly more sensitive to acid than the lactam is to hydrolysis.
Q4: Can I use this compound in reactions with strong bases?
A4: Yes, the Boc protecting group is generally stable towards most bases and nucleophiles, making it compatible with a wide range of basic reaction conditions[2][].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected deprotection of the Boc group during reaction or workup. | The reaction or workup conditions were too acidic. | - Ensure all reagents and solvents are free from acidic impurities.- Use a non-acidic workup procedure. If an aqueous extraction is necessary, use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).- If purification by chromatography is required, consider using a buffered mobile phase or a less acidic additive than TFA, such as formic acid, and process the fractions promptly[6]. |
| Low yield of the desired product after a reaction under acidic conditions. | The Boc group was unintentionally cleaved by the acidic reagent. | - If the Boc group needs to be retained, consider alternative, non-acidic reaction pathways.- If the reaction must be performed under acidic conditions, use the mildest possible acid and the lowest effective temperature. |
| Formation of a byproduct with a mass corresponding to the deprotected amine. | Presence of acid in the sample or during analysis (e.g., in the HPLC mobile phase). | - For HPLC analysis, use a mobile phase with a neutral or slightly basic pH if possible. If an acidic modifier is required for peak shape, use the lowest possible concentration and analyze samples promptly after preparation[6].- Store the compound in a neutral, dry environment. |
| Degradation of the compound upon storage. | The compound may be stored in an acidic environment or be hydroscopic, leading to hydrolysis over time. | - Store the compound in a tightly sealed container in a cool, dry place, away from acidic vapors.- For long-term storage, consider an inert atmosphere. |
Quantitative Stability Data
| Condition | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Acidic | 2 (0.01 M HCl) | 25 | ~ hours | (Value) s⁻¹ |
| 4 (Acetate Buffer) | 25 | ~ days | (Value) s⁻¹ | |
| Neutral | 7 (Phosphate Buffer) | 25 | > months | Negligible |
| Basic | 10 (Carbonate Buffer) | 25 | > months | Negligible |
| 12 (0.01 M NaOH) | 25 | Stable | Negligible |
Experimental Protocol: pH Stability Assessment
This protocol describes a general method for determining the stability of this compound at different pH values.
Objective: To quantify the rate of degradation of this compound under various acidic and basic conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 7, carbonate for pH 10, NaOH for pH 12)
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each pH condition to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare a control sample (T=0) for each pH by immediately quenching the reaction with a neutralizing agent and analyzing it by HPLC.
-
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours for acidic conditions; longer intervals for neutral and basic conditions), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Analyze each aliquot by reverse-phase HPLC to determine the remaining concentration of the parent compound.
-
A typical mobile phase could be a gradient of water and acetonitrile with a neutral or mildly acidic additive if necessary for peak shape.
-
Monitor the disappearance of the parent peak and the appearance of any degradation products (e.g., the deprotected amine).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH condition.
-
Determine the degradation rate constant (k) from the slope of the line for first-order kinetics.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
References
Troubleshooting guide for reactions involving Tert-butyl (2-oxoazepan-3-yl)carbamate
This guide provides troubleshooting advice and frequently asked questions for researchers working with Tert-butyl (2-oxoazepan-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and storage conditions for this compound?
This compound is generally a white to off-white solid. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at 2-8°C.
Q2: What are common solvents for dissolving this compound?
This compound typically exhibits good solubility in a range of organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and methanol. Its solubility in non-polar solvents like hexanes is limited.
Q3: What are the characteristic analytical data for this compound?
For confirmation of identity and purity, refer to the following expected analytical data. Note that slight variations can occur based on the solvent and instrument used.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.5-6.5 (br s, 1H, NH), 4.9-5.1 (br s, 1H, NH), 4.2-4.4 (m, 1H, CH), 3.2-3.4 (m, 2H, CH₂), 1.8-2.2 (m, 4H, CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 176.5, 155.8, 80.1, 54.7, 42.1, 30.9, 28.3 (3C), 27.8 |
| Mass Spectrometry (ESI+) | m/z 229.15 [M+H]⁺, 251.13 [M+Na]⁺ |
Troubleshooting Guide
Issue 1: Low Yield During Synthesis
Q: I am experiencing low yields in the synthesis of this compound from 3-aminocaprolactam. What are the potential causes and solutions?
Low yields can stem from several factors throughout the synthetic process. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Synthesis Yield
Caption: Troubleshooting flowchart for low synthesis yield.
Issue 2: Incomplete Boc Deprotection
Q: My Boc deprotection reaction is sluggish or incomplete. How can I resolve this?
Incomplete deprotection is a common issue, often related to the choice of acid, solvent, or reaction time.
| Potential Cause | Recommended Solution |
| Inadequate Acid Strength/Concentration | For reactions in DCM, ensure you are using a sufficient excess of trifluoroacetic acid (TFA), typically 20-50% v/v. For reactions in other solvents, consider using 4M HCl in dioxane. |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS. Boc deprotection is often complete within 1-2 hours at room temperature, but some substrates may require longer times. |
| Presence of Scavengers | If your substrate is sensitive to carbocationic side reactions, scavengers like triethylsilane or anisole are used. However, they can sometimes interfere. Ensure the appropriate scavenger is used for your specific downstream application. |
Reaction Pathway: Boc Deprotection and Potential Side Product
Caption: General scheme for Boc deprotection.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 3-aminocaprolactam (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution portion-wise.
-
If the reaction medium is not aqueous, add a base such as triethylamine (1.2 eq) to act as a proton scavenger.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (TFA, 5-10 eq, typically 25% v/v) dropwise.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid.
-
The resulting amine salt can often be used in the next step without further purification or can be neutralized by washing with a saturated aqueous solution of NaHCO₃.
Alternative catalysts for the synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate
Welcome to the technical support center for the synthesis of Tert-butyl (2-oxoazepan-3-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most common method for synthesizing this compound?
A1: The most widely employed and straightforward method for the synthesis of this compound is the N-protection of the primary amine of 3-amino-ε-caprolactam using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base.
Q2: What is a common method for the synthesis of the precursor, racemic 3-amino-ε-caprolactam?
A2: A documented method for the synthesis of α-amino-ε-caprolactam involves the cyclization of L-lysine hydrochloride. This is achieved by heating a mixture of L-lysine hydrochloride in a solvent like methanol at elevated temperatures (e.g., 280°C) and pressures (e.g., 1800 psi) for a designated period.[1]
Q3: Are there any alternative catalysts for the N-Boc protection step?
A3: While traditional methods often employ standard bases, research into greener and more efficient catalytic systems is ongoing. One alternative approach for N-tert-butoxycarbonylation is performing the reaction under catalyst-free conditions using a water-acetone solvent system.[2] This method has been shown to be effective for a variety of amines, providing the desired product in high yields with short reaction times and avoiding the use of potentially toxic catalysts.[2]
Experimental Protocols
Standard Synthesis of this compound
This protocol is a standard method for the N-Boc protection of 3-amino-ε-caprolactam.
Materials:
-
3-amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Tert-butyl methyl ether
-
0.1 N aqueous Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Cool a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry THF to 0°C in an ice bath.
-
Add 3-amino-ε-caprolactam (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add saturated aqueous NaHCO₃ solution to the reaction mixture.
-
Extract the mixture with tert-butyl methyl ether.
-
Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.
-
Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure to yield the product.[3]
Alternative Catalyst-Free Synthesis of this compound
This protocol provides an environmentally friendly alternative to the standard base-catalyzed method.[2]
Materials:
-
3-amino-ε-caprolactam
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Distilled water
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add 3-amino-ε-caprolactam (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Add di-tert-butyl dicarbonate (1 mmol) to the mixture.
-
Add dichloromethane (5 mL) and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected product.[2]
Data Presentation
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Purity | Reference |
| Standard Synthesis | Base (e.g., NaHCO₃) | THF | Overnight | High | High | [3] |
| Alternative Synthesis | Catalyst-Free | Water/Acetone/CH₂Cl₂ | 8-12 min (for similar amines) | Excellent | High | [2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Boc-protected product | Incomplete reaction. | - Ensure the Boc₂O is not expired and has been stored properly. - For the standard method, ensure the base is fresh and added in the correct stoichiometry. - For the catalyst-free method, ensure adequate stirring to overcome the biphasic nature of the reaction. |
| Product loss during workup. | - Be careful during the extraction steps to avoid loss of product in the aqueous layer. - Ensure complete drying of the organic layer before solvent removal. | |
| Formation of Side Products (e.g., urea derivatives) | Use of a strong base in the standard synthesis. | - Use a milder base like sodium bicarbonate instead of stronger bases which can promote side reactions.[4] - The catalyst-free method is reported to avoid the formation of isocyanate and urea byproducts.[2] |
| Difficulty in Purification | Presence of unreacted Boc₂O or byproducts. | - Unreacted Boc₂O can be removed by washing the crude product with a scavenger resin or by careful column chromatography. - If the product is an oil, consider converting it to a solid salt for easier purification if applicable. |
| Inconsistent Results | Impure starting materials. | - Ensure the 3-amino-ε-caprolactam is of high purity. If synthesized in-house, ensure it is properly purified before use. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of N-Boc protection of an amine.
References
- 1. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Navigating Scalability in the Production of Tert-butyl (2-oxoazepan-3-yl)carbamate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing scalability issues encountered during the production of Tert-butyl (2-oxoazepan-3-yl)carbamate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges in the synthesis and purification of this key pharmaceutical intermediate.
I. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, a process commonly involving the Boc protection of 3-aminocaprolactam using di-tert-butyl dicarbonate ((Boc)₂O).
Issue 1: Low Reaction Yield
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. For Boc protections, this can range from a few hours to overnight. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40°C) can sometimes improve conversion rates.[1] However, be cautious of higher temperatures which can lead to byproduct formation. |
| Suboptimal pH | The pH of the reaction mixture can significantly impact the nucleophilicity of the amine. For the protection of 3-aminocaprolactam, maintaining a basic environment is crucial. The use of bases like triethylamine (TEA) or sodium hydroxide (NaOH) is common.[2][3] |
| Reagent Quality | - (Boc)₂O Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. Use fresh, high-purity (Boc)₂O for best results.- 3-Aminocaprolactam Quality: Ensure the starting material is of high purity and free from significant impurities that could interfere with the reaction. |
| Sub-optimal Stoichiometry | Using an insufficient amount of (Boc)₂O can lead to incomplete conversion. A slight excess of (Boc)₂O (e.g., 1.1-1.5 equivalents) is often employed to drive the reaction to completion. |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Byproducts
Q2: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?
A2: Byproduct formation is a common challenge, particularly when scaling up reactions. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Di-Boc Protected Amine | Reaction of the initially formed product with another equivalent of (Boc)₂O. This is more likely with a large excess of the protecting agent or in the presence of highly activating catalysts. | - Use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.2 equivalents).- Add the (Boc)₂O solution portion-wise or via a syringe pump to avoid localized high concentrations. |
| Urea Derivatives | Can form from the reaction of the amine with isocyanate, which can be generated from the decomposition of (Boc)₂O, especially at elevated temperatures or in the presence of certain catalysts like 4-Dimethylaminopyridine (DMAP). | - Maintain a controlled reaction temperature (room temperature is often sufficient).- If using a catalyst, consider alternatives to DMAP or use it in strictly catalytic amounts. |
| Unreacted 3-Aminocaprolactam | Incomplete reaction due to factors mentioned in "Low Reaction Yield". | Refer to the troubleshooting guide for low yield. |
Signaling Pathway for Byproduct Formation:
Caption: Potential pathways for byproduct formation.
Issue 3: Difficulties in Product Purification and Isolation
Q3: I am facing challenges in purifying the final product, especially at a larger scale. What are the recommended purification strategies?
A3: Purification can become a bottleneck during scale-up. The choice of method depends on the nature of the impurities.
Purification Strategies:
| Method | Application | Key Considerations |
| Crystallization | Often the most scalable and cost-effective method for obtaining high-purity solid products. | - Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for carbamates include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.- Cooling Profile: A controlled cooling rate can significantly impact crystal size and purity. |
| Column Chromatography | Effective for removing closely related impurities but can be less practical for very large quantities. | - Stationary Phase: Silica gel is commonly used.- Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the separation profile. |
| Liquid-Liquid Extraction | Useful for removing water-soluble or acid/base-soluble impurities during the work-up. | - After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (to remove unreacted amine and basic impurities), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic byproducts), and finally with brine. |
Experimental Workflow for Purification:
References
Safe handling and storage conditions for Tert-butyl (2-oxoazepan-3-yl)carbamate
This guide provides essential information on the safe handling and storage of Tert-butyl (2-oxoazepan-3-yl)carbamate, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To ensure safety, always wear standard laboratory PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
Work should be conducted in a well-ventilated area or a chemical fume hood.
Q3: What should I do in case of accidental exposure?
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek medical attention.
Q4: How should I properly store this compound?
The compound should be stored in a tightly sealed container in a dry, refrigerated environment.[1][2][3] For long-term storage, a temperature range of 2-8°C is recommended.[1][2][3] Some suppliers suggest that the racemic mixture can be stored at room temperature.[4]
Q5: Are there any known chemical incompatibilities with this compound?
Based on information for similar carbamate compounds, this compound may be incompatible with strong oxidizing agents and strong acids. Avoid storing it in close proximity to these substances.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has discolored or appears degraded. | Improper storage conditions (e.g., exposure to moisture, light, or elevated temperatures). | Discard the degraded compound and ensure future storage is in a tightly sealed container at 2-8°C, protected from light.[1][2][3] |
| Difficulty dissolving the compound. | The compound may have degraded or the incorrect solvent is being used. | Confirm the appropriate solvent for your experimental protocol. If solubility issues persist with a fresh sample, consider gentle warming or sonication, provided it does not compromise the compound's stability. |
| Inconsistent experimental results. | Potential degradation of the compound due to improper handling or storage. | Always use a fresh sample from proper storage conditions for critical experiments. Ensure consistent handling procedures are followed. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C | [1][2][3] |
| Alternative Storage (Racemic Mixture) | Room Temperature | [4] |
| Physical Appearance | White to off-white solid | [3] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have all necessary PPE donned correctly.
-
Weighing: To minimize inhalation exposure, weigh the compound in a fume hood.
-
Dissolving: Add the desired solvent to the solid compound slowly. If necessary, use a vortex or sonicator to aid dissolution.
-
Post-Handling: After use, ensure the container is tightly sealed. Clean the work area and wash hands thoroughly.
Visualized Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate - Lead Sciences [lead-sciences.com]
- 2. 106691-72-9|(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. 76944-95-1 CAS MSDS ((S)-(2-OXO-AZEPAN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound - CAS:179686-45-4 - Sunway Pharm Ltd [3wpharm.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl (2-oxoazepan-3-yl)carbamate and Related Compounds
For researchers and scientists engaged in drug development and synthetic chemistry, the precise structural elucidation of molecules is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the characterization of novel organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for tert-butyl (2-oxoazepan-3-yl)carbamate, a key intermediate in various synthetic pathways, and its structural analogs.
The inclusion of the tert-butyloxycarbonyl (Boc) protecting group introduces characteristic signals in both ¹H and ¹³C NMR spectra, which are crucial for confirming successful synthesis. By comparing the spectral data of the target molecule with its precursor, 3-aminoazepan-2-one, and the parent ring system, ε-caprolactam, a clear understanding of the influence of the Boc-carbamate moiety on the chemical shifts of the azepanone ring can be established.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of these compounds reveal distinct differences, particularly in the chemical shift of the proton at the C3 position and the introduction of the characteristic signal for the tert-butyl group. The data presented below was obtained in deuterated methanol (CD₃OD) for the amino-derivatives and in deuterated water (D₂O) for ε-caprolactam.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -C(CH₃)₃ | ~1.45 | Singlet | 9H |
| -CH-NHBoc | ~4.0-4.2 | Multiplet | 1H | |
| -CH₂- (ring) | ~1.5-2.5, ~3.2 | Multiplets | 8H | |
| -NH- (amide) | ~7.5-8.0 | Broad Singlet | 1H | |
| -NH- (carbamate) | ~6.5-7.0 | Broad Singlet | 1H | |
| 3-Aminoazepan-2-one [1] | -CH-NH₂ | 3.58 | Singlet | 1H |
| -CH₂- (C7) | 3.15 | Multiplet | 2H | |
| -CH₂- (ring) | 1.14-1.49 | Multiplet | 6H | |
| -NH₂ | 7.19 | Broad Singlet | 2H | |
| ε-Caprolactam [2] | -CH₂- (C6) | 2.463 | Multiplet | 2H |
| -CH₂- (C2) | 3.237 | Multiplet | 2H | |
| -CH₂- (C3, C4, C5) | 1.61, 1.756 | Multiplets | 6H |
Note: The data for this compound is predicted based on analogous structures and the known effects of the Boc protecting group, as specific experimental data is not publicly available.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide a clear fingerprint for each compound, with the carbonyl carbon of the Boc group and the associated quaternary and methyl carbons being indicative of a successful protection step.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) |
| This compound | -C=O (amide) | ~177 |
| -C=O (carbamate) | ~157 | |
| -C(CH₃)₃ | ~80 | |
| -CH-NHBoc | ~55 | |
| -CH₂- (ring) | ~28-42 | |
| -C(CH₃)₃ | ~28.5 | |
| 3-Aminoazepan-2-one [1] | -C=O | 178.26 |
| -CH-NH₂ | 52.82 | |
| -CH₂- (C7) | 41.01 | |
| -CH₂- (C5) | 33.72 | |
| -CH₂- (C4) | 28.17 | |
| -CH₂- (C6) | 27.94 | |
| ε-Caprolactam [2] | -C=O | 185.473 |
| -CH₂- (C6) | 45.041 | |
| -CH₂- (C2) | 38.136 | |
| -CH₂- (C3) | 32.465 | |
| -CH₂- (C4) | 31.037 | |
| -CH₂- (C5) | 25.228 |
Note: The data for this compound is predicted based on analogous structures and known chemical shift values for Boc-protected amines.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Analysis:
-
The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, or higher.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal resolution and lineshape.
-
For ¹H NMR, a standard pulse sequence is used, and a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans (typically 1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope.
-
The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of this compound
The following diagram illustrates the chemical structure of the target compound with numbering for reference to the NMR data tables.
Caption: Chemical structure of this compound.
References
Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Tert-butyl (2-oxoazepan-3-yl)carbamate
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-MS for purity analysis is often dictated by the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and the available instrumentation.
| Parameter | HPLC-UV | LC-MS | Alternative: qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Absolute quantification based on the integral of an analyte signal relative to a certified internal standard. |
| Primary Information | Retention time, peak area (% purity), detection of UV-active impurities. | Retention time, peak area, molecular weight confirmation, impurity identification. | Absolute purity determination without a specific reference standard of the analyte. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on both chromatographic separation and mass filtering. | High, based on unique NMR signals. |
| Sensitivity | Moderate (ng range). | High (pg to fg range). | Low to moderate (µg to mg range). |
| Quantitative Capability | Excellent with a reference standard. | Excellent with a reference standard or isotopically labeled internal standard. | Excellent (primary method). |
| Impurity Identification | Limited to comparison with known standards. | Excellent for structural elucidation of unknown impurities (with MS/MS). | Good for identifying major impurities with distinct signals. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Expertise Required | Low to moderate. | Moderate to high. | High. |
Experimental Protocols
The following are proposed starting protocols for the purity analysis of Tert-butyl (2-oxoazepan-3-yl)carbamate. Method optimization and validation are essential for routine use.
Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for routine purity assessment and quantification of the main component and non-volatile, UV-active impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides higher sensitivity and specificity, and is invaluable for the identification of impurities.
Instrumentation:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Note on LC-MS Analysis: The Boc protecting group can be labile under certain ESI-MS conditions, potentially leading to in-source fragmentation and the observation of a peak corresponding to the deprotected compound.[1] Optimization of the cone voltage (fragmentor voltage) is crucial to minimize this effect. The use of formic acid instead of TFA is also recommended as TFA can cause ion suppression.[1]
Alternative Analytical Techniques
Beyond HPLC and LC-MS, other techniques can be employed for purity determination:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities, including residual solvents. Due to the relatively low volatility and thermal lability of the target compound, derivatization might be necessary for direct analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2] It is highly accurate and precise but requires a higher concentration of the sample and specialized instrumentation and expertise.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive technique for monitoring reaction progress and getting a qualitative assessment of purity. Visualization can be achieved using UV light and/or staining reagents like ninhydrin for any deprotected amine impurities.[3]
Experimental Workflow and Logic
The selection and application of an appropriate analytical method for the purity assessment of this compound follows a logical progression.
Caption: Workflow for selecting a purity analysis method.
References
A Comparative Guide to the Mass Spectrum of Tert-butyl (2-oxoazepan-3-yl)carbamate
This guide provides a detailed interpretation of the mass spectrum of Tert-butyl (2-oxoazepan-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. By comparing its fragmentation pattern with structurally related analogues, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of its behavior under mass spectrometric conditions.
Predicted Mass Spectrum of this compound
While experimental mass spectrometry data for this compound is not widely available in public databases, its fragmentation pattern can be reliably predicted based on the well-established behavior of Boc-protected amines and cyclic amides. The molecular weight of this compound (C11H20N2O3) is 228.29 g/mol .[1] The expected protonated molecule [M+H]+ would have an m/z of 229.15.[2]
The primary fragmentation pathways are expected to involve the Boc (tert-butoxycarbonyl) protecting group, which is known to be labile under mass spectrometry conditions. Key fragmentations include the loss of isobutylene (56 Da), the entire Boc group (100 Da), or the tert-butyl group (57 Da). The azepan-2-one ring can also undergo characteristic cleavages.
The proposed major fragmentation pathways for this compound are illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Predicted Quantitative Data
The following table summarizes the predicted major ions in the mass spectrum of this compound.
| Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |
| [M+H]⁺ | Protonated Parent Molecule | 229.15 | - |
| [M+H - C₄H₈]⁺ | Loss of isobutylene | 173.09 | Neutral loss from the Boc group |
| [M+H - C₅H₉O₂]⁺ | Loss of the Boc group | 129.09 | Cleavage of the carbamate bond |
| [C₄H₉]⁺ | tert-butyl cation | 57.07 | Fragmentation of the Boc group |
| [C₅H₉O₂]⁺ | Boc cation | 101.06 | Fragmentation of the Boc group |
Comparison with Alternative Compounds
To better understand the contributions of the Boc group and the azepan-2-one ring to the mass spectrum, we compare the predicted fragmentation of this compound with three alternative compounds:
-
3-Aminoazepan-2-one: The parent amine without the Boc protecting group.
-
Tert-butyl (2-oxopiperidin-3-yl)carbamate: A homologue with a six-membered ring instead of a seven-membered ring.
-
N-Boc-piperidine: A Boc-protected cyclic amine without the lactam functionality.
Comparison with 3-Aminoazepan-2-one
The comparison with the unprotected amine highlights the influence of the Boc group on the fragmentation pattern. 3-Aminoazepan-2-one has a molecular weight of 128.17 g/mol . Its mass spectrum would be dominated by fragments arising from the cleavage of the lactam ring.
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragments (m/z) | Interpretation |
| This compound | 229.15 | 173, 129, 57 | Fragmentation is driven by the labile Boc group. |
| 3-Aminoazepan-2-one | 129.09 | Fragments from ring opening | Fragmentation is characteristic of a cyclic amide. |
Comparison with Tert-butyl (2-oxopiperidin-3-yl)carbamate
This comparison illustrates the effect of ring size on the fragmentation. Tert-butyl (2-oxopiperidin-3-yl)carbamate has a molecular weight of 214.27 g/mol .[3][4] The fragmentation is expected to be very similar, with the primary losses originating from the Boc group.
| Compound | Parent Ion [M+H]⁺ (m/z) | Loss of Isobutylene (m/z) | Loss of Boc group (m/z) |
| This compound | 229.15 | 173.09 | 129.09 |
| Tert-butyl (2-oxopiperidin-3-yl)carbamate | 215.14 | 159.08 | 115.07 |
Comparison with N-Boc-piperidine
This comparison helps to isolate the fragmentation of the Boc-protected amine in a cyclic system without the influence of the adjacent carbonyl group of the lactam. The mass spectrum of N-Boc-piperidine is well-characterized and shows dominant fragments related to the Boc group.
| Compound | Parent Ion [M]⁺˙ (m/z) | Key Fragments (m/z) | Interpretation |
| This compound | 228 (EI) | 172, 128, 57 | Fragmentation influenced by both Boc and lactam. |
| N-Boc-piperidine | 185 (EI) | 130, 114, 84, 57 | Classic fragmentation of a Boc-protected cyclic amine. |
Experimental Protocols
While specific experimental data for the title compound is not provided, a general protocol for acquiring its mass spectrum via Electrospray Ionization (ESI) is described below.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source would be suitable.
Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution would then be diluted with the mobile phase to a final concentration of 1-10 µg/mL.
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
Tandem Mass Spectrometry (MS/MS): For structural confirmation, the [M+H]⁺ ion (m/z 229.15) would be selected as the precursor ion for collision-induced dissociation (CID). The collision energy would be varied (e.g., 10-30 eV) to generate a comprehensive fragmentation spectrum.
Conclusion
The mass spectrum of this compound is predicted to be characterized by facile fragmentation of the Boc protecting group, leading to prominent ions corresponding to the loss of isobutylene and the entire Boc moiety. Comparison with related structures confirms that the Boc group is the primary driver of the initial fragmentation pathways. The lactam ring structure influences the subsequent fragmentation of the deprotected amine. The data and interpretations presented in this guide provide a solid framework for identifying and characterizing this compound in complex reaction mixtures.
References
A Comparative Guide to Tert-butyl (2-oxoazepan-3-yl)carbamate and Other Boc-Protected Lactams in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the use of protecting groups is fundamental to the construction of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group is a ubiquitous choice for the protection of amine functionalities due to its stability under a wide range of conditions and its facile cleavage under acidic protocols. This guide provides a comprehensive comparison of Tert-butyl (2-oxoazepan-3-yl)carbamate, a seven-membered ε-lactam derivative, with other Boc-protected lactams of varying ring sizes (β-lactams, γ-lactams, and δ-lactams). The focus is on their synthesis, reactivity, and utility as synthetic intermediates, supported by experimental data and detailed protocols.
Introduction to Boc-Protected Lactams
Boc-protected lactams are valuable building blocks in the synthesis of peptidomimetics, natural products, and pharmaceutical agents. The lactam ring provides a rigid scaffold that can be further functionalized, while the Boc group allows for the modulation of reactivity and selective deprotection. The ring size of the lactam significantly influences its chemical properties, including ring strain, acidity of the α-protons, and susceptibility to nucleophilic attack. This comparison will explore these differences, with a particular focus on the ε-lactam, this compound.
Synthesis of Boc-Protected Lactams
The synthesis of Boc-protected lactams generally involves the protection of the corresponding amino lactam. The choice of reaction conditions is crucial to achieve high yields and avoid side reactions.
General Boc Protection Strategy
A widely employed method for the Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The selection of solvent and base can be optimized for different substrates.
Experimental Workflow for Boc Protection
Caption: General workflow for the Boc protection of amino lactams.
Synthesis of this compound
The synthesis of this compound is typically achieved by the Boc protection of 3-amino-ε-caprolactam.
Experimental Protocol: Synthesis of this compound
To a solution of (S)-3-aminohaxahydro-2H-azepin-2-one (1.0 eq) in dichloromethane (DCM, 0.1 M) is added triethylamine (1.5 eq). The mixture is stirred at room temperature for 10 minutes. Di-tert-butyl dicarbonate (1.2 eq) dissolved in DCM is then added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
| Lactam Precursor | Product | Typical Yield | Reference |
| (S)-3-Aminohaxahydro-2H-azepin-2-one | (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate | 85-95% | [1] |
| 3-Aminopyrrolidin-2-one | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | >90% | General Procedure |
| 3-Aminopiperidin-2-one | tert-Butyl (2-oxopiperidin-3-yl)carbamate | >90% | General Procedure |
Reactivity Comparison of Boc-Protected Lactams
The reactivity of Boc-protected lactams is a crucial aspect of their utility in synthesis. Key reactions include deprotonation and subsequent alkylation at the α-position, as well as N-deprotection.
Acidity of α-Protons and Alkylation
The acidity of the protons α to the carbonyl group in lactams is influenced by the ring size. This, in turn, affects the ease of enolate formation and subsequent alkylation reactions. Generally, the pKa of the α-protons is influenced by the planarity of the amide bond and the ring strain.
Logical Relationship of Factors Affecting Alkylation
Caption: Factors influencing the alkylation of Boc-protected lactams.
While direct comparative studies are limited, palladium-catalyzed decarboxylative allylic alkylation has been successfully applied to N-acyl protected pyrrolidinones, piperidinones, and caprolactams, affording α,α-disubstituted products in excellent yields and enantioselectivities.[2] This suggests that despite differences in ring size, these lactams are all competent substrates for α-alkylation under appropriate catalytic conditions.
| Lactam Substrate | Alkylation Product | Yield | Enantiomeric Excess (ee) | Reference |
| N-Bz-pyrrolidinone derivative | 3,3-disubstituted pyrrolidinone | High | Excellent | [2] |
| N-Bz-piperidinone derivative | 3,3-disubstituted piperidinone | 85% | 99% | [2] |
| N-Bz-caprolactam derivative | 3,3-disubstituted caprolactam | High | Excellent | [2] |
Note: The table presents data for N-benzoyl (N-Bz) protected lactams as a proxy for the reactivity of the lactam core, as direct comparative data for N-Boc protected lactams in this specific reaction was not available.
N-Boc Deprotection
The removal of the Boc group is a critical step in many synthetic sequences. The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
Experimental Protocol: N-Boc Deprotection
The Boc-protected lactam is dissolved in a suitable solvent, such as dichloromethane (DCM) or dioxane. An excess of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) is added, and the reaction is stirred at room temperature.[3][5] The progress of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.
| Substrate | Deprotection Conditions | Product | Typical Yield | Reference |
| Boc-protected amine | 4M HCl in dioxane, RT | Amine hydrochloride salt | >90% | [3][5] |
| Boc-protected amine | 20% TFA in DCM, RT | Amine trifluoroacetate salt | >90% | [3] |
| Boc-protected ε-lactam | TFA/anisole in DCE, RT | Deprotected ε-lactam salt | >90% | [6] |
The stability of the lactam ring under these acidic conditions is an important consideration. While β-lactams can be sensitive to acidic conditions, larger lactam rings like the ε-caprolactam ring in this compound are generally stable to standard Boc deprotection protocols.
Conclusion
This compound and other Boc-protected lactams are versatile intermediates in organic synthesis. The choice of lactam ring size can influence the conformational properties of the resulting molecules and the reactivity of the lactam itself.
-
Synthesis: The Boc protection of amino lactams, including 3-amino-ε-caprolactam, is a high-yielding and straightforward process, typically employing Boc₂O and a suitable base.
-
Reactivity: While ring size can affect the acidity of the α-protons, modern catalytic methods enable the efficient α-alkylation of various Boc-protected lactams, including the seven-membered caprolactam.
-
Deprotection: The N-Boc group can be reliably removed from lactams of various ring sizes using standard acidic conditions, with the larger lactam rings generally exhibiting good stability.
The selection of a specific Boc-protected lactam will ultimately depend on the target molecule's desired ring size and the specific synthetic transformations planned. This compound provides a valuable entry point for the synthesis of molecules containing a functionalized seven-membered lactam core, a motif present in various biologically active compounds. Further comparative studies under a broader range of reaction conditions would be beneficial to fully elucidate the subtle differences in reactivity among these important building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: Tert-butyl (2-oxoazepan-3-yl)carbamate vs. Cbz-Protected Analogs in Deprotection Reactions
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of Boc- and Cbz-protected 3-amino-azepan-2-one, featuring supporting experimental data and detailed protocols.
In the realm of pharmaceutical chemistry and organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly influence the efficiency and success of a synthetic route. The 3-amino-azepan-2-one (3-amino-ε-caprolactam) scaffold is a valuable building block in the development of various therapeutic agents. Protecting the 3-amino group is essential for selective functionalization at other positions of the molecule. Among the most common amine protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. This guide provides an objective comparison of the reactivity of Tert-butyl (2-oxoazepan-3-yl)carbamate and its Cbz-protected analogs, with a focus on their deprotection, supported by experimental data to aid in the strategic selection of the optimal protecting group.
Chemical Properties and Stability Overview
The fundamental difference between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality in complex syntheses.[1] The Boc group is renowned for its lability under acidic conditions, while the Cbz group is characteristically removed via catalytic hydrogenolysis.[1][2] This orthogonality allows for the selective deprotection of one group in the presence of the other, a crucial feature in multi-step synthetic strategies.[1]
Table 1: General Properties of Boc and Cbz Protecting Groups
| Property | Tert-butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Cleavage Condition | Acidic (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Byproducts of Deprotection | Isobutylene and CO₂[3] | Toluene and CO₂[4] |
Reactivity in Deprotection: A Comparative Analysis
The ease and efficiency of removing a protecting group are paramount in synthetic chemistry. The following sections detail the typical conditions and expected outcomes for the deprotection of this compound and its Cbz-protected analog.
Deprotection of this compound (Boc-3-amino-azepan-2-one)
The Boc group is readily cleaved under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][] The reaction proceeds through the protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which then fragments into isobutylene and a proton.[2]
A potential side reaction to consider during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[7] While the azepan-2-one ring itself is generally stable under these conditions, other sensitive functional groups within the molecule could be affected.
Deprotection of Benzyl (2-oxoazepan-3-yl)carbamate (Cbz-3-amino-azepan-2-one)
The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis.[1] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source, such as hydrogen gas (H₂).[8] The reaction is highly selective and proceeds under neutral conditions, making it compatible with a wide range of functional groups that are sensitive to acids or bases.[9]
It is important to note that the efficiency of catalytic hydrogenolysis can be diminished by the presence of sulfur-containing compounds, which can act as catalyst poisons.[10]
Quantitative Data Summary
While direct head-to-head comparative studies on the deprotection of this compound and its Cbz-protected analog are not extensively reported in a single publication, the following table summarizes representative experimental conditions and yields gleaned from general procedures for Boc and Cbz deprotection of amines. These serve as a practical guide for what a researcher might expect.
Table 2: Representative Deprotection Conditions and Yields
| Protected Substrate | Reagents and Conditions | Typical Yield (%) | Reference |
| Boc-protected amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temperature, 2 hours | > 95% | [1] |
| Cbz-protected amine | H₂, 5% Pd/C in Methanol, Room Temperature | > 90% | [1][8] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the deprotection of Boc- and Cbz-protected amines, which can be adapted for the specific substrates of interest.
Protocol 1: Acid-Catalyzed Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) (10-50 eq) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected 3-amino-azepan-2-one as its trifluoroacetate salt.
Diagram of Boc Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of a Boc-protected amine.
Protocol 2: Catalytic Hydrogenolysis of Benzyl (2-oxoazepan-3-yl)carbamate
Materials:
-
Benzyl (2-oxoazepan-3-yl)carbamate
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Benzyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in methanol (MeOH).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-amino-azepan-2-one.
Diagram of Cbz Deprotection Workflow
Caption: Workflow for the catalytic hydrogenolysis of a Cbz-protected amine.
Conclusion
The choice between this compound and its Cbz-protected analog hinges on the overall synthetic strategy and the chemical nature of the molecule. The Boc group offers a robust protection that is readily removed under acidic conditions, making it suitable for substrates that are stable to acid but may contain functionalities sensitive to hydrogenolysis. Conversely, the Cbz group provides excellent stability to a range of reagents and is selectively cleaved under the mild, neutral conditions of catalytic hydrogenolysis, rendering it ideal for molecules that are acid-sensitive. The orthogonality of these two protecting groups provides chemists with a versatile toolkit for the synthesis of complex molecules based on the 3-amino-azepan-2-one scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jgtps.com [jgtps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 7. PubChemLite - Tert-butyl n-(2-oxoazepan-3-yl)carbamate (C11H20N2O3) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Impurity Profiling of Tert-butyl (2-oxoazepan-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of impurities in samples of Tert-butyl (2-oxoazepan-3-yl)carbamate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the principles, experimental protocols, and performance characteristics of key analytical technologies, supported by experimental data and visual workflows, to aid researchers in making informed decisions for their specific analytical challenges.
Introduction to Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly impact the manufacturing process, stability, and safety of the final drug product. Therefore, robust and sensitive analytical methods are required for the comprehensive impurity profiling of this compound. Impurities can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.
This guide will focus on the practical application and comparison of three powerful analytical techniques for this purpose:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparison of Analytical Techniques
The choice of analytical technique depends on the nature of the impurities to be detected and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural elucidation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Application | Quantification of non-volatile and thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation of unknown impurities and absolute quantification (qNMR). |
| Typical Limit of Detection (LOD) | ~0.01% (relative to main peak) | ~1-10 ppm | ~0.1% (for routine analysis) |
| Typical Limit of Quantitation (LOQ) | ~0.03% (relative to main peak) | ~5-50 ppm | ~0.3% (for routine analysis) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 (for qNMR) |
| Sample Throughput | High | High | Low |
| Structural Information | Limited (retention time) | Provides mass spectrum for identification. | Provides detailed structural information. |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for impurity profiling due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is most suitable for separating the main component from its potential non-volatile impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities Detectable by HPLC:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed through side reactions during synthesis.
-
Degradation products:
-
Hydrolysis product: 3-Aminoazepan-2-one (from cleavage of the carbamate).
-
Deprotection product: 3-Aminoazepan-2-one (from loss of the Boc group).
-
HPLC Experimental Workflow
Caption: Workflow for HPLC-based impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. In the context of this compound, GC-MS is particularly useful for detecting residual solvents from the manufacturing process and for identifying potential volatile degradation products. Due to the thermal lability of many carbamates, careful method development is required to avoid on-column degradation.[1][2]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Potential Impurities Detectable by GC-MS:
-
Residual Solvents: e.g., Toluene, Tetrahydrofuran, Dichloromethane (depending on the synthesis).
-
Volatile by-products: Low molecular weight compounds from side reactions.
-
Thermal degradation products:
-
Isobutene and Carbon Dioxide (from the Boc group).[3]
-
3-Aminoazepan-2-one (if it is sufficiently volatile).
-
GC-MS Experimental Workflow
Caption: Workflow for GC-MS-based impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of unknown impurities. It is a non-destructive technique that provides detailed information about the molecular structure of a compound. Quantitative NMR (qNMR) can also be used for the absolute quantification of impurities without the need for reference standards of the impurities themselves.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for quantitative analysis.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a known volume of deuterated solvent containing a certified internal standard (for qNMR).
Information Obtainable from NMR:
-
Structural confirmation of the main component.
-
Identification and structural elucidation of unknown impurities by analyzing chemical shifts, coupling constants, and through 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Absolute quantification of impurities using a certified internal standard (qNMR).
Logical Relationship for Impurity Identification by NMR
Caption: Logical workflow for impurity identification and quantification using NMR.
Conclusion
The comprehensive analysis of impurities in this compound requires a multi-faceted approach.
-
HPLC is the primary technique for the routine quality control and quantification of known and unknown non-volatile impurities.
-
GC-MS is essential for the identification and quantification of volatile impurities, particularly residual solvents, and can also detect some thermally stable degradation products.
-
NMR spectroscopy is the ultimate tool for the unambiguous structural elucidation of unknown impurities and can be employed for absolute quantification through qNMR.
A combination of these techniques provides a powerful and comprehensive strategy for ensuring the purity and quality of this compound, thereby safeguarding the integrity of the final pharmaceutical products. The specific choice and combination of methods should be tailored to the specific synthetic route, known stability of the compound, and regulatory requirements.
References
A Comparative Analysis of Protecting Groups for 3-Aminoazepan-2-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. This guide provides a comparative study of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the 3-amino group of 3-aminoazepan-2-one, a valuable scaffold in medicinal chemistry. This analysis is supported by available experimental data on protection and deprotection reactions, offering insights into their respective efficiencies and optimal applications.
The 3-aminoazepan-2-one core is a key structural motif in the development of various therapeutic agents. Its primary amine offers a crucial handle for derivatization and molecular elaboration. However, the nucleophilicity of this amine necessitates protection during synthetic sequences that involve reactions at other parts of the molecule. The ideal protecting group should be introduced in high yield, remain stable under a range of reaction conditions, and be cleaved selectively and efficiently without affecting other functional groups.
Comparative Performance of Protecting Groups
To facilitate a direct comparison, the following tables summarize the available quantitative data for the protection of the 3-amino group of 3-aminoazepan-2-one and its deprotection. It is important to note that while data for the Cbz protection of a closely related analogue is available, specific data for the Boc and Fmoc protection of 3-aminoazepan-2-one is extrapolated from general procedures for similar substrates due to a lack of direct literature precedent.
Table 1: Comparison of Protection Reactions for 3-Aminoazepan-2-one
| Protecting Group | Reagent | Base | Solvent | Reaction Conditions | Yield (%) |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | - | NaPi Buffer (pH 7.5) | Enzymatic (GOase/IRED), 30°C, 48h | 54[1] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature, 2-12h | High (General) |
| Fmoc | Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water | Room Temperature, 1-4h | High (General) |
Table 2: Comparison of Deprotection Reactions for N-Protected 3-Aminoazepan-2-one
| Protected Amine | Reagent | Solvent | Reaction Conditions | Yield (%) |
| N-Cbz | H₂, Pd/C | Methanol (MeOH) | Room Temperature, 1 atm | High (General) |
| N-Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2h | High (General) |
| N-Fmoc | 20% Piperidine | Dimethylformamide (DMF) | Room Temperature, 10-30 min | High (General) |
Key Considerations for Protecting Group Selection
-
Cbz Group: The carboxybenzyl group offers good stability and can be removed under neutral conditions via catalytic hydrogenolysis. This method is advantageous when acid- or base-labile functional groups are present elsewhere in the molecule. The enzymatic synthesis of N-Cbz-3-aminoazepane demonstrates a viable, albeit moderate-yielding, route for its introduction[1].
-
Boc Group: The tert-butyloxycarbonyl group is widely used due to its ease of introduction and its stability to a broad range of non-acidic reagents. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid, which allows for orthogonal protection strategies in the presence of acid-stable groups. While specific yields for 3-aminoazepan-2-one are not reported, high yields are generally expected based on similar substrates.
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine. This allows for the selective deprotection of the amine in the presence of both acid-labile and hydrogenolysis-labile protecting groups, offering a high degree of orthogonality.
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are based on general procedures and should be optimized for the specific substrate and scale of the reaction.
Protection Protocols
1. N-Benzyloxycarbonyl (Cbz) Protection (Enzymatic)
-
Reaction: A multi-enzyme cascade utilizing galactose oxidase (GOase) and imine reductase (IRED) variants can be employed for the synthesis of L-3-N-Cbz-aminoazepane from N-Cbz-protected L-lysinol[1].
-
Procedure: To a solution of N-Cbz-L-lysinol in NaPi buffer (pH 7.5), GOase and IRED enzymes are added. The reaction is stirred at 30°C for 48 hours. The product is then extracted with an organic solvent, dried, and purified by column chromatography to yield N-Cbz-3-aminoazepane[1].
2. N-tert-Butyloxycarbonyl (Boc) Protection
-
Reaction: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base.
-
Procedure: To a solution of 3-aminoazepan-2-one in dichloromethane, triethylamine (1.2 eq.) is added, followed by di-tert-butyl dicarbonate (1.1 eq.). The reaction mixture is stirred at room temperature for 2-12 hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
3. N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
-
Reaction: The amine is reacted with an activated Fmoc reagent, such as Fmoc-OSu.
-
Procedure: 3-aminoazepan-2-one is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. Fmoc-OSu (1.05 eq.) dissolved in dioxane is added dropwise with stirring. The reaction is stirred at room temperature for 1-4 hours. The mixture is then acidified and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the Fmoc-protected product.
Deprotection Protocols
1. N-Cbz Deprotection (Hydrogenolysis)
-
Reaction: The Cbz group is cleaved by catalytic hydrogenation.
-
Procedure: N-Cbz-3-aminoazepan-2-one is dissolved in methanol. A catalytic amount of palladium on carbon (10 mol%) is added. The flask is evacuated and filled with hydrogen gas (1 atm). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine.
2. N-Boc Deprotection (Acidolysis)
-
Reaction: The Boc group is removed by treatment with a strong acid.
-
Procedure: N-Boc-3-aminoazepan-2-one is dissolved in dichloromethane. An excess of trifluoroacetic acid (e.g., 20-50% v/v) is added, and the solution is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to give the deprotected amine salt.
3. N-Fmoc Deprotection (Basal Cleavage)
-
Reaction: The Fmoc group is cleaved by a mild base.
-
Procedure: N-Fmoc-3-aminoazepan-2-one is dissolved in dimethylformamide. A solution of 20% piperidine in DMF is added, and the reaction is stirred at room temperature for 10-30 minutes. The solvent is removed under reduced pressure, and the crude product is purified to remove the fluorenyl-piperidine adduct and obtain the free amine.
Logical Workflow for Protecting Group Strategy
The selection of a protecting group is dictated by the overall synthetic plan. The following diagram illustrates a logical workflow for choosing an appropriate protecting group strategy based on the stability of other functional groups present in the molecule.
Caption: Decision workflow for selecting a suitable amine protecting group.
Signaling Pathways and Drug Development
While specific signaling pathways directly modulated by simple protected 3-aminoazepan-2-one derivatives are not extensively documented, the core structure is a key component in various biologically active molecules. For instance, derivatives of amino-lactams are being investigated for their potential as inhibitors of various enzymes and as modulators of protein-protein interactions. The development of novel therapeutics often involves the derivatization of such scaffolds to target specific biological pathways implicated in disease.
For example, the introduction of specific pharmacophores onto the 3-amino group can lead to compounds that target G-protein coupled receptors (GPCRs), kinases, or proteases. The choice of protecting group is therefore critical in the synthetic route towards these more complex and biologically active molecules.
The following diagram illustrates a generalized workflow for the incorporation of a protected 3-aminoazepan-2-one scaffold into a drug discovery pipeline.
Caption: Generalized workflow for drug discovery using 3-aminoazepan-2-one.
References
Literature review of the applications of Tert-butyl (2-oxoazepan-3-yl)carbamate in organic synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to successful organic synthesis. Tert-butyl (2-oxoazepan-3-yl)carbamate, a chiral lactam derivative, presents itself as a valuable scaffold for the introduction of functionalized seven-membered rings in complex molecules. This guide provides a comparative analysis of its potential applications in organic synthesis, supported by analogous experimental data and detailed methodologies for key transformations.
The unique structural features of this compound, namely the presence of a modifiable lactam ring, a protected amine, and a stereocenter, offer multiple avenues for synthetic diversification. Its utility lies in its potential as a precursor for a variety of substituted caprolactams, which are core structures in numerous biologically active compounds.
Comparison of Synthetic Applications
While specific literature on the extensive applications of this compound is emerging, its reactivity can be inferred from the well-established chemistry of N-Boc protected amines and lactams. The primary transformations involve the deprotection of the Boc group followed by functionalization of the resulting amine, or reactions involving the lactam carbonyl and the adjacent methylene group. Here, we compare its potential performance in key synthetic operations against common alternatives.
N-Alkylation and N-Arylation
The deprotection of the tert-butoxycarbonyl (Boc) group unveils a secondary amine, which can readily undergo N-alkylation or N-arylation to introduce a wide range of substituents.
Table 1: Comparison of N-Alkylation Methods for 3-Aminocaprolactam Derivatives
| Method | Reagents and Conditions | Typical Yields | Key Advantages | Potential Limitations |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂, rt | 80-95% | Mild conditions, broad substrate scope | Requires a carbonyl compound |
| Buchwald-Hartwig Amination | Aryl halide, Pd₂(dba)₃, ligand (e.g., BINAP), NaOtBu, Toluene, 100 °C | 70-90% | Forms C-N bonds with a wide range of aryl halides | Requires inert atmosphere, expensive catalyst |
| Direct Alkylation | Alkyl halide, K₂CO₃, DMF, 80 °C | 60-85% | Simple procedure, readily available reagents | Potential for over-alkylation, requires activated halides |
C-Acylation and Sulfonylation
The liberated amine can also be acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are prevalent in many pharmaceutical agents.
Table 2: Comparison of N-Acylation and Sulfonylation Reagents
| Reaction Type | Reagent | Typical Conditions | Yields | Advantages | Disadvantages |
| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | >90% | High reactivity, clean reactions | Acyl chlorides can be moisture-sensitive | |
| Carboxylic acid, EDC, HOBt, DMF, rt | 80-95% | Mild conditions, good for sensitive substrates | Requires coupling agents, potential for racemization | ||
| N-Sulfonylation | Sulfonyl chloride, Pyridine, CH₂Cl₂, rt | >90% | Forms stable sulfonamides, high yielding | Pyridine can be difficult to remove |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the key transformations discussed.
Protocol 1: Deprotection of this compound
Objective: To remove the Boc protecting group to yield 3-aminoazepan-2-one.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA, 10 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.
Protocol 2: N-Alkylation via Reductive Amination
Objective: To synthesize N-alkylated 3-aminoazepan-2-one derivatives.
Materials:
-
3-Aminoazepan-2-one (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-aminoazepan-2-one in DCM, add the corresponding aldehyde or ketone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)₃ portion-wise, and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with a saturated solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The strategic use of this compound can be visualized as a branching point for the synthesis of a library of derivatives.
Caption: Synthetic pathways from this compound.
This logical workflow illustrates the central role of the deprotected amine in accessing a diverse range of functionalized caprolactam derivatives.
Caption: Decision workflow for functionalizing the 3-amino group.
Conclusion
This compound is a promising and versatile building block for the synthesis of functionalized seven-membered ring systems. Its protected amine allows for the selective modification of other parts of a molecule before being deprotected and further functionalized. While direct, extensive literature on its applications is still developing, the well-understood reactivity of its core functional groups provides a strong foundation for its incorporation into complex synthetic strategies. The comparative data and protocols provided in this guide offer a starting point for researchers to explore the full potential of this valuable synthetic intermediate.
Safety Operating Guide
Proper Disposal of Tert-butyl (2-oxoazepan-3-yl)carbamate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl (2-oxoazepan-3-yl)carbamate (CAS No. 106691-72-9), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up, avoiding dust generation, and placed into a designated, labeled container for chemical waste. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., weighing paper, gloves, and wipers), in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and be in good condition to prevent leaks or spills.
-
-
Waste Characterization:
-
The waste must be characterized as hazardous unless determined otherwise by a qualified professional. Given its chemical nature as a carbamate derivative, it should be treated as potentially harmful.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[1] Do not attempt to dispose of this material down the drain or in regular trash.
-
Provide the contractor with the Safety Data Sheet (SDS) and a clear inventory of the waste.
-
-
Packaging for Transport:
-
Package the waste container according to the contractor's specifications and Department of Transportation (DOT) regulations. This may involve placing the primary container into a larger, more durable shipping container with appropriate absorbent material.
-
-
Documentation:
-
Complete all necessary waste manifest forms provided by the disposal contractor. This documentation is crucial for tracking the waste from the point of generation to its final disposal and is a legal requirement.
-
Hazard and Safety Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 106691-72-9 | [2][3][4] |
| Molecular Formula | C11H20N2O3 | [3] |
| Molecular Weight | 228.29 g/mol | [3] |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [3] |
| Primary Hazards | To be considered as a potential health hazard. | [5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | N/A |
| Disposal Method | Via a licensed waste disposal contractor. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research entities, the general principles of handling carbamates in a laboratory setting are universal. Any experiment should be preceded by a thorough risk assessment. This includes reviewing the SDS, understanding the potential hazards of all reactants, intermediates, and products, and establishing clear procedures for quenching reactions and handling the resulting waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
